molecular formula C8H7N3O2 B3143354 2-Methyl-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-49-3

2-Methyl-8-nitroimidazo[1,2-a]pyridine

Cat. No.: B3143354
CAS No.: 52310-49-3
M. Wt: 177.16 g/mol
InChI Key: HOTKGEGFZCVTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-8-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-8-nitroimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-8-nitroimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-8-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-5-10-4-2-3-7(11(12)13)8(10)9-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTKGEGFZCVTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501284686
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-49-3
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52310-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501284686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Chemical structure and properties of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-8-nitroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound belonging to a class of molecules with significant therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically used drugs.[1][2] This document details the chemical structure, synthesis, physicochemical properties, and spectroscopic characterization of the 2-Methyl-8-nitro derivative. It further explores the compound's chemical reactivity, drawing insights from the electronic effects of its substituents, and discusses its potential biological activities in the context of related nitro-substituted analogs, which have shown promise as anti-infective agents.[3][4] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused aromatic heterocycle that has garnered immense interest in the field of medicinal chemistry.[5][6] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an exceptional scaffold for interacting with a wide array of biological targets. This versatility has led to the development of drugs with diverse therapeutic applications, including anxiolytics (Alpidem), hypnotics (Zolpidem), and anti-ulcer agents.[1][7]

The functionalization of the imidazo[1,2-a]pyridine core at various positions allows for the fine-tuning of its pharmacological and pharmacokinetic properties. The title compound, 2-Methyl-8-nitroimidazo[1,2-a]pyridine, features two key substituents: a methyl group at the 2-position and a nitro group at the 8-position. The nitro group, in particular, is a powerful electron-withdrawing group and a known pharmacophore in several anti-infective drugs, where it is often bio-activated via reduction by parasitic or bacterial nitroreductases.[3][8] This guide provides a detailed examination of this specific derivative.

Chemical Structure and Synthesis

The structure of 2-Methyl-8-nitroimidazo[1,2-a]pyridine consists of a fused imidazole and pyridine ring. The numbering of the bicyclic system is standard for this class of heterocycles. The methyl group is attached to the imidazole ring, while the nitro group is on the pyridine ring.

Caption: Chemical structure of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Synthetic Pathway: Cyclocondensation Reaction

The most common and direct method for synthesizing the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone.[9] For the title compound, this involves the reaction of 2-amino-3-nitropyridine with bromoacetone.

Causality of Experimental Choices:

  • Reactants: 2-amino-3-nitropyridine serves as the pyridine backbone, with the amino group acting as the nucleophile. Bromoacetone provides the necessary three-carbon unit to form the fused imidazole ring.

  • Solvent: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution and subsequent cyclization steps.

  • Reflux: Heating the reaction to the boiling point of ethanol (reflux) provides the necessary activation energy for the reaction to proceed at a reasonable rate. The extended reaction time of 55 hours ensures the completion of the cyclization.[10]

  • Work-up: Cooling the mixture in an ice bath causes the hydrobromide salt of the product to precipitate, allowing for easy isolation by filtration.[10]

Caption: Synthetic workflow for 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-methyl-8-nitro-imidazo[1,2-a]pyridine.[10]

  • Reaction Setup: To a 2-liter round-bottom flask, add 2-amino-3-nitropyridine (20.0 g) and absolute ethanol (1 L).

  • Addition of Reagent: While stirring, add bromoacetone (22 g).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 55 hours.

  • Isolation: After the reflux period, cool the reaction mixture in an ice bath. The crystalline hydrobromide salt of the product will precipitate.

  • Filtration: Collect the solid product by suction filtration and wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The reported yield is approximately 17.2 g.[10]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are crucial for handling, formulation, and further chemical modification.

PropertyValueSource(s)
Molecular Formula C₈H₇N₃O₂[11]
Molecular Weight 177.16 g/mol [11]
Appearance Crystalline solid[10]
Melting Point 300°C (with decomposition)[10]
Solubility Soluble in polar organic solvents like DMSO and DMF.Inferred

Spectroscopic Analysis and Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected spectroscopic data and standard protocols.

Caption: General analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the bicyclic ring.

    • Methyl Protons (C2-CH₃): A singlet is expected around δ 2.4-2.7 ppm.[12]

    • Aromatic Protons (H5, H6, H7): The protons on the pyridine ring will appear as doublets or triplets in the aromatic region (δ 7.0-9.5 ppm), with their chemical shifts influenced by the electron-withdrawing nitro group.[13][14] The H5 proton, being adjacent to the bridgehead nitrogen and the nitro group, is expected to be the most downfield.

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.

    • Methyl Carbon: An upfield signal around δ 15-20 ppm.

    • Aromatic Carbons: Signals in the range of δ 110-150 ppm. The carbon atom attached to the nitro group (C8) will be significantly deshielded.[13]

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Data: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), the protonated molecule [M+H]⁺ should be observed at an m/z value corresponding to the exact mass of C₈H₈N₃O₂⁺.[15][16]

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Data: The IR spectrum should display characteristic absorption bands for:

    • Aromatic C-H stretching: ~3000-3100 cm⁻¹

    • N-O stretching (nitro group): Two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).[17]

    • C=N and C=C stretching (aromatic rings): ~1620-1450 cm⁻¹

Protocol for IR Analysis:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer.[17]

Reactivity and Potential Biological Activity

Chemical Reactivity

The electronic nature of the 2-Methyl-8-nitroimidazo[1,2-a]pyridine scaffold is dictated by its substituents. The nitro group at the 8-position is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution.

A key and highly valuable reaction for this class of compounds is the reduction of the nitro group . This transformation converts the nitro compound into 8-amino-2-methylimidazo[1,2-a]pyridine, a versatile intermediate for the synthesis of a wide range of new analogs for structure-activity relationship (SAR) studies. This amino derivative can undergo various reactions such as acylation, sulfonylation, and diazotization.

Biological and Therapeutic Potential

While specific biological data for 2-Methyl-8-nitroimidazo[1,2-a]pyridine is not extensively published, the broader class of nitro-substituted imidazo[1,2-a]pyridines has demonstrated significant potential, particularly as anti-infective agents.[3]

  • Antitrypanosomal and Antileishmanial Activity: The nitro group is often essential for activity against kinetoplastid parasites like Trypanosoma and Leishmania.[3][18] The proposed mechanism of action involves the enzymatic reduction of the nitro group by parasitic type 1 nitroreductases to form cytotoxic radical species that damage cellular components like DNA.[3][4] The much lower activity of corresponding amino derivatives in some studies confirms the critical role of the nitro group as a pharmacophore.[3]

  • Antituberculosis Activity: The imidazo[1,2-a]pyridine core is found in novel antituberculosis agents.[19][20] Some derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[19]

  • Other Activities: Various derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated for anticancer, antiviral, and anti-inflammatory properties, highlighting the scaffold's versatility.[2][21]

Conclusion

2-Methyl-8-nitroimidazo[1,2-a]pyridine is a synthetically accessible compound built upon a pharmaceutically validated scaffold. Its structure, confirmed through standard spectroscopic techniques, features a key nitro-pharmacophore that suggests significant potential for exploration in anti-infective drug discovery. The straightforward synthesis and the potential for chemical modification, particularly through the reduction of the nitro group, make this compound an attractive starting point for the development of new therapeutic agents. This guide provides the core technical information required for researchers to synthesize, characterize, and further investigate this promising molecule.

References

  • PrepChem.com. Synthesis of C. 2-methyl-8-nitro-imidazo[1,2-a]pyridine. Available from: [Link]

  • Abusharekh, A. (2007). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Belkacem, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Narayan, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets.
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • Fersing, C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Serral, A., et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank.
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry.
  • Narayan, P., et al. (2024).
  • NIST. Pyridine, 2-methyl-. NIST WebBook. Available from: [Link]

  • Fersing, C., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Elaatiaoui, A., et al. (2015). Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde.
  • Verhaeghe, P., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)
  • Da Settimo, F., et al. (2007). Novel 2-Phenylimidazo[1,2-a]pyridine Derivatives as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity, and in Vivo Studies. Journal of Medicinal Chemistry.
  • Elaatiaoui, A., et al. (2019).
  • Moraski, G., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Kumar, K., & Singh, R. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • Chern, J., et al. (1995). Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. Journal of Medicinal Chemistry.
  • Sancineto, L., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PMC.
  • DTIC. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • Yeo, C., et al. (2019).
  • The Royal Society of Chemistry. Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. Available from: [Link]

  • Sancineto, L., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
  • Wikipedia. Imidazole. Available from: [Link]

  • PubChem. Imidazo(1,2-a)pyridine. Available from: [Link]

  • ResearchGate. (2026). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Available from: [Link]

  • ResearchGate. Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. Available from: [Link]

Sources

An In-Depth Technical Guide to the Anticipated Toxicity and Safety Profile of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Data Gap for a Novel Imidazo[1,2-a]pyridine Derivative

To our fellow researchers, scientists, and drug development professionals, this guide addresses the toxicity and safety profile of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. It is critical to establish at the outset that, as of the date of this publication, specific toxicological data for this precise molecule is not available in the public domain. Therefore, this document serves as a forward-looking, predictive, and methodological guide. We will leverage established knowledge of the imidazo[1,2-a]pyridine scaffold, the toxicological implications of the nitroaromatic moiety, and data from structurally related analogs to construct a comprehensive framework for the safety evaluation of this compound. Our approach is grounded in the principles of medicinal chemistry and toxicology, aiming to provide a robust starting point for its preclinical assessment.

Introduction to the Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] This scaffold is present in several marketed drugs, including the anxiolytics alpidem and zolpidem, highlighting its therapeutic potential.[1][2][3] The synthetic accessibility and the ability to functionalize various positions on the ring system have led to the exploration of a vast chemical space, yielding compounds with anti-cancer, anti-inflammatory, antiviral, and anti-parasitic properties.[1][3][5][6][7]

The subject of this guide, 2-Methyl-8-nitroimidazo[1,2-a]pyridine, incorporates two key substituents on this privileged scaffold: a methyl group at the 2-position and a nitro group at the 8-position. The functionalization at the C2 position has been historically challenging but has gained interest due to the medicinal potential of C2-functionalized derivatives.[8] The nitro group, in particular, is a critical pharmacophore in many bioactive molecules, often mediating their mechanism of action, but also raising potential toxicological flags.

The Nitroaromatic Moiety: A Double-Edged Sword of Efficacy and Toxicity

The presence of a nitro group on an aromatic ring is a well-known structural alert in toxicology. The biological activity of many nitroheterocyclic compounds involves the formation of electrophilic metabolites that can react with cellular macromolecules like DNA and proteins, leading to cytotoxicity.[1][2]

Mechanism of Action and Bioactivation

In the context of anti-parasitic agents, the nitro group is often essential for efficacy. Its mechanism of action typically involves reductive bioactivation by nitroreductases (NTRs) present in the target organism.[2][9] This process, which occurs under the low oxygen tension characteristic of many parasitic environments, leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine derivatives, and ultimately amine metabolites. These reactive intermediates can induce oxidative stress and damage critical biomolecules, leading to parasite death.

dot digraph "Bioactivation_of_Nitroaromatic_Compounds" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Nitroaromatic_Compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nitro_Radical_Anion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nitroso_Derivative" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydroxylamine_Derivative" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Macromolecules" [shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; "Cytotoxicity" [shape="diamond", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Nitroaromatic_Compound" -> "Nitro_Radical_Anion" [label="Nitroreductase (e.g., NTR1)"]; "Nitro_Radical_Anion" -> "Nitroso_Derivative" [label="Further Reduction"]; "Nitroso_Derivative" -> "Hydroxylamine_Derivative" [label="Further Reduction"]; "Hydroxylamine_Derivative" -> "Cellular_Macromolecules" [label="Covalent Adducts"]; "Cellular_Macromolecules" -> "Cytotoxicity"; } caption [label="Fig. 1: Reductive bioactivation of a nitroaromatic compound.", fontsize=10, fontcolor="#202124"];

Potential for Genotoxicity and Mutagenicity

A significant concern with nitroaromatic compounds is their potential for genotoxicity and mutagenicity. The same reactive intermediates that confer therapeutic activity can also damage the DNA of host cells. However, it is crucial to note that not all nitroaromatics are genotoxic.[10] Studies on certain 3-nitroimidazo[1,2-a]pyridine derivatives have demonstrated a lack of mutagenicity in the Ames test and a negative result in the comet assay for genotoxicity.[11] The position of the nitro group and the nature of other substituents on the ring can significantly influence the toxicological profile.

Extrapolating from Structurally Related Analogs: A Predictive Toxicological Assessment

In the absence of direct data, we can infer the potential toxicological profile of 2-Methyl-8-nitroimidazo[1,2-a]pyridine by examining studies on related imidazo[1,2-a]pyridine derivatives.

Acute and Subacute Toxicity

Exploratory toxicology studies on a series of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties were conducted in mice.[12] These studies provide a valuable, albeit indirect, reference.

Compound TypeTestObservationsConclusion
2,3-substituted imidazo[1,2-a]pyridinesAcute Oral Toxicity (LD50)Varied based on substitution, with some compounds showing low toxicity.Compounds were generally considered non-toxic in acute settings.
2,3-substituted imidazo[1,2-a]pyridinesSubacute Oral Toxicity (14 days)No signs of hepatic or renal toxicity were observed based on functionality assays. Some off-target and vehicle effects were noted.The tested compounds were deemed suitable for further non-clinical evaluation.[12]

These findings suggest that the imidazo[1,2-a]pyridine scaffold itself may not be inherently toxic in short-term studies. However, the influence of the 8-nitro substituent in our target compound remains a key unknown that requires specific investigation.

Cytotoxicity

In vitro cytotoxicity is a fundamental parameter in early safety assessment. For several 3-nitroimidazo[1,2-a]pyridine derivatives developed as anti-parasitic agents, cytotoxicity was evaluated against human cell lines, such as HepG2 (liver carcinoma).[11][13] Many of these compounds displayed low cytotoxicity, with CC50 values often exceeding 100 µM, indicating a favorable selectivity index (ratio of cytotoxicity to anti-parasitic activity).[11]

Proposed Methodologies for a Comprehensive Safety Evaluation

To rigorously assess the safety profile of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, a tiered, systematic approach is essential. The following experimental protocols are proposed as a starting point.

In Vitro Genotoxicity and Mutagenicity Assays

Rationale: These assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). These strains are engineered to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay both in the presence and absence of a mammalian metabolic activation system (e.g., rat liver S9 fraction) to identify direct-acting mutagens and those requiring metabolic conversion.

  • Procedure: Expose the bacterial strains to a range of concentrations of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

  • Endpoint: Quantify the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates a mutagenic potential.

dot digraph "Ames_Test_Workflow" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#FFFFFF"; "Test_Compound" [label="2-Methyl-8-nitroimidazo[1,2-a]pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bacterial_Strains" [label="S. typhimurium & E. coli strains"]; "S9_Fraction" [label="Metabolic Activation System (S9)"]; }

subgraph "cluster_Exposure" { label = "Exposure"; bgcolor="#FFFFFF"; "Plate_with_S9" [label="Plate with S9"]; "Plate_without_S9" [label="Plate without S9"]; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#FFFFFF"; "Incubation" [label="Incubate plates"]; "Count_Revertants" [label="Count revertant colonies"]; "Data_Analysis" [label="Statistical Analysis"]; }

"Test_Compound" -> "Plate_with_S9"; "Bacterial_Strains" -> "Plate_with_S9"; "S9_Fraction" -> "Plate_with_S9";

"Test_Compound" -> "Plate_without_S9"; "Bacterial_Strains" -> "Plate_without_S9";

"Plate_with_S9" -> "Incubation"; "Plate_without_S9" -> "Incubation"; "Incubation" -> "Count_Revertants"; "Count_Revertants" -> "Data_Analysis"; } caption [label="Fig. 2: Workflow for the Ames Test.", fontsize=10, fontcolor="#202124"];

In Vitro Cytotoxicity Assay

Rationale: To determine the concentration at which the compound induces cell death and to establish a therapeutic window for its intended biological activity.

Experimental Protocol: MTT or Resazurin-Based Assay

  • Cell Lines: Select a panel of relevant human cell lines, such as HepG2 (liver), HEK293 (kidney), and a cell line related to the intended therapeutic target.

  • Procedure: Seed cells in 96-well plates and expose them to a serial dilution of 2-Methyl-8-nitroimidazo[1,2-a]pyridine for a defined period (e.g., 24, 48, or 72 hours).

  • Endpoint: Add MTT or resazurin reagent and measure the absorbance or fluorescence, respectively. The signal is proportional to the number of viable cells.

  • Analysis: Calculate the CC50 (the concentration that reduces cell viability by 50%).

Preliminary In Vivo Toxicity Assessment

Rationale: To evaluate the compound's effects in a whole organism, including potential target organ toxicities and to determine a maximum tolerated dose (MTD).

Experimental Protocol: Acute Oral Toxicity Study (e.g., OECD Guideline 423)

  • Species: Typically conducted in rodents (e.g., mice or rats).

  • Dosing: Administer the compound via oral gavage at several dose levels.

  • Observations: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality over a 14-day period.

  • Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

  • Endpoint: Determine the LD50 (lethal dose for 50% of the animals) or estimate the MTD.

Pharmacokinetics and Metabolism: Understanding Exposure and Biotransformation

The pharmacokinetic (PK) profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is intrinsically linked to the toxicity of a compound.

Key Considerations for 2-Methyl-8-nitroimidazo[1,2-a]pyridine:

  • Metabolism: Given the nitro group, a key metabolic pathway is likely to be nitroreduction, especially under hypoxic conditions. Cytochrome P450-mediated oxidation is also a probable route of metabolism for the aromatic rings.

  • In Vitro PK Studies: Initial assessment should include microsomal stability assays (to predict hepatic clearance) and permeability assays (e.g., PAMPA, to predict intestinal absorption).[13]

  • In Vivo PK Studies: Following preliminary safety confirmation, in vivo PK studies in rodents are necessary to determine key parameters such as oral bioavailability, half-life, and clearance.[14]

Summary and Forward-Looking Statement

The toxicological profile of 2-Methyl-8-nitroimidazo[1,2-a]pyridine remains to be experimentally determined. Based on the available literature for the imidazo[1,2-a]pyridine scaffold and nitroaromatic compounds, a number of predictions and recommendations can be made:

  • The imidazo[1,2-a]pyridine core is a well-tolerated scaffold in many instances, suggesting that the inherent toxicity of the parent ring system may be low.

  • The 8-nitro group is the primary structural feature of toxicological concern, with a potential for genotoxicity and mutagenicity via reductive bioactivation. However, this is not a universal characteristic of all nitroaromatics, and experimental verification is paramount.

  • Preliminary in vitro cytotoxicity and genotoxicity assays are essential first steps to de-risk this compound for further development.

  • A systematic in vivo toxicity assessment, starting with acute and progressing to sub-chronic studies, will be necessary to identify potential target organ toxicities and establish a safe dose range for efficacy studies.

This guide provides a foundational framework for the safety and toxicity evaluation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. The path forward requires a rigorous and data-driven approach, adhering to established regulatory guidelines for preclinical drug development. The insights from the proposed studies will be critical in determining the therapeutic potential of this novel chemical entity.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. Retrieved from a source providing this information.[15]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[1][3]

  • Guevara-Saldaña, L. M., et al. (n.d.). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. PMC.[12]

  • Fersing, C., et al. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.[2]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015). Pyridine: Human health tier II assessment.[16]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.[17]

  • Wang, B., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.[14]

  • Al-Otaibi, A. M., et al. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PMC.[5]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3]

  • ResearchGate. (2026). (PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.[4]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. PMC.[11]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.[13]

  • New Jersey Department of Health and Senior Services. (2002). Pyridine, 2-Methyl-5-Vinyl HAZARD SUMMARY.[18]

  • Request PDF. (n.d.). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance.[8]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.[19]

  • Wikipedia. (n.d.). Imidazole.[20]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.[21]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.[6]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carboxaldehyde.[22]

  • Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Publications.[9]

  • Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. PMC.[10]

  • ChemicalBook. (2022). Imidazo[1,2-a]pyridine, HCl - Safety Data Sheet.[23]

  • Sinha, R., et al. (2000). 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a carcinogen in high-temperature-cooked meat, and breast cancer risk. Mayo Clinic.[24]

  • U.S. Environmental Protection Agency (EPA). (2023). An evaluation of reproductive toxicity studies and data interpretation of N-methylpyrrolidone for risk assessment.[25]

  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.[7]

  • RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity.[26]

  • U.S. Food and Drug Administration (FDA). (2017). Redbook 2000: IV.C.8. In-Utero Exposure Phase for Addition to Carcinogenicity Studies or Chronic Toxicity Studies with Rodents.[27]

Sources

A Technical Guide to the Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the synthetic pathways leading to 2-Methyl-8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous therapeutic agents, and the title compound serves as a crucial building block for the development of novel pharmaceuticals.[1][2] This document details the prevalent synthetic methodology, rooted in the classical Tschitschibabin (Chichibabin) reaction, and offers a comprehensive, step-by-step protocol.[3][4] We will explore the underlying reaction mechanism, provide critical field-proven insights into experimental choices, and present methods for purification and characterization. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic N-heterocycle that has garnered immense attention from the scientific community. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][5] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core, highlighting its therapeutic importance.[1] The introduction of a nitro group, as in 2-Methyl-8-nitroimidazo[1,2-a]pyridine, provides a key synthetic handle for further functionalization, making it a valuable intermediate in the synthesis of diverse compound libraries for drug discovery programs, including those targeting cancer and infectious diseases.[2][3][6]

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely adopted approach for the synthesis of the imidazo[1,2-a]pyridine ring system is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][4] This reaction, first described by Tschitschibabin, forms the basis of our synthetic strategy.

A retrosynthetic analysis of the target molecule, 2-Methyl-8-nitroimidazo[1,2-a]pyridine, logically disconnects the imidazole ring. This disconnection reveals two primary synthons: a 2-aminopyridine bearing a nitro group and an acetone enolate equivalent with a leaving group at the α-position. These correspond to the readily available starting materials: 2-amino-3-nitropyridine and an α-haloacetone (e.g., bromoacetone or chloroacetone).

G start 2-amino-3-nitropyridine + Bromoacetone step1 Step 1: SN2 Alkylation start->step1 intermediate1 Pyridinium Salt Intermediate step1->intermediate1 Pyridine N attacks bromoacetone step2 Step 2: Intramolecular Nucleophilic Attack intermediate1->step2 intermediate2 Hemiaminal Intermediate step2->intermediate2 Amino group attacks carbonyl carbon step3 Step 3: Dehydration (Cyclization) intermediate2->step3 product_hbr Product Hydrobromide Salt step3->product_hbr - H2O step4 Step 4: Neutralization product_hbr->step4 final_product 2-Methyl-8-nitroimidazo[1,2-a]pyridine step4->final_product Base (e.g., NaHCO3) workup

Caption: Mechanistic workflow for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [7] Materials and Reagents:

  • 2-amino-3-nitropyridine

  • Bromoacetone

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitropyridine (20.0 g).

  • Solvent and Reagent Addition: Add 1 L of absolute ethanol to the flask, followed by the careful addition of bromoacetone (22 g).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 55 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The extended reflux time is necessary to drive the reaction, which can be sluggish, to completion. [7]4. Isolation of Hydrobromide Salt: After the reaction is complete, cool the mixture in an ice bath. The hydrobromide salt of the product will precipitate as a crystalline solid.

  • Filtration: Collect the crystalline hydrobromide salt by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at 50°C to yield the crude 2-methyl-8-nitro-imidazo[1,2-a]pyridine hydrobromide. A typical yield for this step is around 17.2 g. [7]7. Neutralization (Free Base Generation): Suspend the hydrobromide salt in a mixture of water and dichloromethane. While stirring vigorously, add a saturated solution of sodium bicarbonate dropwise until the solution is neutral or slightly basic (pH ~7-8) and effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product as a solid.

Purification and Characterization

While the precipitated hydrobromide salt is often of high purity, the free base can be further purified if necessary.

Technique Purpose Typical Parameters
Recrystallization Primary purification methodA suitable solvent system is typically ethanol/water or ethyl acetate/hexanes.
Column Chromatography For removal of persistent impuritiesSilica gel, using a gradient elution of ethyl acetate in hexanes.
Melting Point Purity assessmentThe hydrobromide salt decomposes at approximately 300°C. [7]
¹H NMR Structural confirmationExpect characteristic peaks for the methyl group, and aromatic protons on both rings.
Mass Spectrometry Molecular weight confirmationExpect to observe the molecular ion peak [M+H]⁺.

Conclusion and Outlook

The synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine is reliably achieved through the Tschitschibabin condensation of 2-amino-3-nitropyridine and an α-haloacetone. This method is robust and provides good yields of the desired product. While this classical approach remains the most prevalent, modern advancements in organic synthesis, such as microwave-assisted reactions or the use of greener solvents, could potentially optimize this process by reducing reaction times and environmental impact. [3][8]The resulting product is a versatile intermediate, poised for further chemical modification in the pursuit of new and effective therapeutic agents.

References

Sources

The Enigmatic Core: A Technical Guide to the Biological Activity of 2-Methyl-8-nitroimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the biological potential of 2-methyl-8-nitroimidazo[1,2-a]pyridine compounds. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The introduction of specific substituents, such as a methyl group at the 2-position and a nitro group at the 8-position, is anticipated to modulate the pharmacological profile of the parent molecule, opening new avenues for drug discovery. This document provides a comprehensive overview of the synthesis, known biological activities of structurally related analogues, and the putative mechanisms of action, thereby serving as a critical resource for researchers engaged in the exploration of this promising class of compounds.

The Synthetic Gateway: Crafting the 2-Methyl-8-nitroimidazo[1,2-a]pyridine Scaffold

The foundational step in exploring the biological landscape of any compound lies in its synthesis. A key method for the preparation of the 2-methyl-8-nitroimidazo[1,2-a]pyridine core involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[3] This versatile reaction allows for the introduction of a wide array of substituents, enabling a thorough investigation of the chemical space and the fine-tuning of biological activity.

Experimental Protocol: Synthesis of 2-Methyl-8-nitro-imidazo[1,2-a]pyridine

A documented procedure for the synthesis of 2-methyl-8-nitro-imidazo[1,2-a]pyridine involves the reaction of 2-amino-3-nitropyridine with bromoacetone.

Materials:

  • 2-amino-3-nitropyridine

  • Bromoacetone

  • Ethanol

Procedure:

  • A mixture of 2-amino-3-nitropyridine and bromoacetone is prepared in ethanol.

  • The reaction mixture is heated under reflux for an extended period (e.g., 55 hours).

  • Upon cooling, the resulting hydrobromide salt of the product crystallizes.

  • The crystalline product is isolated by filtration, washed with cold ethanol, and dried under vacuum.

This straightforward synthesis provides a reliable route to the target compound, enabling further investigation into its biological properties.

Biological Activities: Insights from Structurally Related Imidazo[1,2-a]pyridines

While specific biological data for 2-methyl-8-nitroimidazo[1,2-a]pyridine is not extensively available in the public domain, the vast body of research on related imidazo[1,2-a]pyridine derivatives provides a strong foundation for predicting its potential therapeutic applications. The following sections discuss the prominent biological activities observed for analogues with substitutions at the 2 and 8 positions, with a particular focus on the influence of methyl and nitro groups.

Anticancer Potential

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, exhibiting a range of inhibitory actions against various cancer cell lines.[4][5] Their mechanisms of action often involve the modulation of key signaling pathways implicated in tumor progression, the induction of apoptosis, and the inhibition of kinases.[4]

Studies on related compounds, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), have demonstrated cytotoxic effects on breast and ovarian cancer cell lines.[6] The presence of a methyl group at the 8-position in MIA suggests that this substitution is compatible with anticancer activity. Furthermore, various imidazo[1,2-a]pyridine-based compounds have shown potent inhibitory action against cancer cell proliferation and migration.[7]

The introduction of a nitro group can significantly influence the electronic properties of a molecule, potentially enhancing its interaction with biological targets. While direct evidence for the 8-nitro substitution in an anticancer context is limited, the broader class of nitro-containing heterocyclic compounds is known to exhibit cytotoxic effects, often through bioreductive activation in hypoxic tumor environments.

Table 1: Cytotoxicity of Selected Imidazo[1,2-a]Pyridine Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA)MDA-MB-231 (Breast)>30[6]
MIASKOV3 (Ovarian)>40[6]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d)A549 (Lung)2.8 ± 0.02[8]
Imidazo[1,2-a]pyridine hybrid (HB9)A549 (Lung)50.56[3]
Imidazo[1,2-a]pyridine hybrid (HB10)HepG2 (Liver)51.52[3]
Antimicrobial and Antiparasitic Activities

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[9] Derivatives have shown activity against a spectrum of bacteria, fungi, and parasites.[10][11]

The presence of a nitro group is particularly significant in the context of antiparasitic agents. For instance, 3-nitroimidazo[1,2-a]pyridine derivatives have demonstrated potent antitrypanosomal activity.[1] The proposed mechanism involves the reduction of the nitro group by parasitic nitroreductases to form cytotoxic metabolites that damage cellular components like DNA and proteins.[1] This highlights the potential of the 8-nitro group in 2-methyl-8-nitroimidazo[1,2-a]pyridine to confer antiparasitic properties.

Furthermore, studies on 2,8-dimethylimidazo[1,2-a]pyridine derivatives have revealed antibacterial and antimycobacterial activities, indicating that a methyl group at the 2-position is favorable for antimicrobial action.[10]

Table 2: Antimicrobial and Antiparasitic Activity of Selected Imidazo[1,2-a]Pyridine Derivatives

Compound/DerivativeOrganismActivityReference
8-Alkynyl-3-nitro-imidazo[1,2-a]pyridineTrypanosoma bruceiEC50: 0.04 - 0.16 µM[1]
2,8-dimethylimidazo[1,2-a]pyridine derivativesStaphylococcus aureusActive[10]
2,8-dimethylimidazo[1,2-a]pyridine derivativesMycobacterium tuberculosis H37RvActive[10]

Mechanistic Insights and Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to their structural features. The following provides an overview of the potential mechanisms of action and key SAR insights relevant to the 2-methyl-8-nitro substitution pattern.

Putative Mechanisms of Action

Based on the activities of related compounds, several mechanisms can be postulated for 2-methyl-8-nitroimidazo[1,2-a]pyridine:

  • Kinase Inhibition: A primary mode of anticancer action for many imidazo[1,2-a]pyridines is the inhibition of protein kinases that are crucial for cancer cell signaling.[4] The specific kinase targets would depend on the overall topography of the molecule.

  • Bioreductive Activation: The 8-nitro group is a key functional group that can be reduced by cellular reductases, particularly under hypoxic conditions found in tumors and certain parasitic environments. This reduction can lead to the formation of reactive nitrogen species that induce cellular damage. The mechanism of action for antitrypanosomal 3-nitro-imidazo[1,2-a]pyridine derivatives involves metabolism by type 1 nitro-reductases.[1]

  • DNA Interaction: Some heterocyclic compounds exert their effects by intercalating with DNA or causing DNA damage, leading to apoptosis.

Structure-Activity Relationship (SAR) Insights

The analysis of a broad range of imidazo[1,2-a]pyridine derivatives allows for the deduction of key SAR principles:

  • Role of the 2-Methyl Group: The presence of a small alkyl group, such as methyl, at the 2-position is often well-tolerated and can contribute to favorable interactions with the target binding site. In some cases, it can enhance lipophilicity, which may improve cell permeability.

  • Significance of the 8-Nitro Group: The position and electronic nature of substituents on the pyridine ring are critical for activity. An electron-withdrawing group like the nitro group at the 8-position can significantly alter the electronic distribution of the entire scaffold. This can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. The fundamental role of the nitro group in the pharmacophore has been demonstrated in antitrypanosomal 3-nitro-imidazo[1,2-a]pyridine derivatives, where the nitro compound was significantly more active than its amino counterpart.[1]

Experimental Workflows and Methodologies

To facilitate further research in this area, this section outlines key experimental workflows for the synthesis and biological evaluation of 2-methyl-8-nitroimidazo[1,2-a]pyridine compounds.

General Synthetic and Characterization Workflow

Synthesis_Workflow Start Starting Materials (2-amino-3-nitropyridine, bromoacetone) Reaction Condensation Reaction (Ethanol, Reflux) Start->Reaction Isolation Isolation & Purification (Crystallization, Filtration) Reaction->Isolation Characterization Structural Characterization (NMR, MS, IR) Isolation->Characterization Final Pure 2-Methyl-8-nitro- imidazo[1,2-a]pyridine Characterization->Final

Caption: General workflow for the synthesis and characterization of 2-methyl-8-nitroimidazo[1,2-a]pyridine.

In Vitro Anticancer Activity Screening Workflow

Anticancer_Screening_Workflow Start Cancer Cell Lines Treatment Treatment with 2-Methyl-8-nitro- imidazo[1,2-a]pyridine Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Treatment->Cytotoxicity Data IC50 Determination Cytotoxicity->Data Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Data->Mechanism Conclusion Anticancer Potential Evaluation Mechanism->Conclusion

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Future Directions and Conclusion

The 2-methyl-8-nitroimidazo[1,2-a]pyridine scaffold represents a promising, yet underexplored, area of medicinal chemistry. While a viable synthetic route is established, a significant opportunity exists to conduct comprehensive biological evaluations to elucidate its specific anticancer, antimicrobial, and other therapeutic properties.

Future research should focus on:

  • Systematic Biological Screening: Evaluating the title compound against a diverse panel of cancer cell lines and microbial strains to identify lead activities.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways modulated by 2-methyl-8-nitroimidazo[1,2-a]pyridine.

  • Analogue Synthesis and SAR Studies: Synthesizing a library of derivatives with modifications at various positions to build a robust structure-activity relationship and optimize for potency and selectivity.

References

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. (2002, September 24). DOI. [Link]

  • Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. (2010, June 15). PubMed. [Link]

  • Cytotoxic Activity of Some Azole Derivatives. (n.d.). Asian Pacific Journal of Cancer Biology. [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and Biological Activity Evaluation of New Imidazo and Bis Imidazo (1, 2-A) Pyridine Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell. (2025, May 24). Chemical Methodologies. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. (2021, August 1). PubMed. [Link]

  • Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. (n.d.). PubMed. [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. (2026, March 2). PubMed. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014, August 18). PubMed. [Link]

  • Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2012, September 15). Der Pharma Chemica. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Archives. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024, January 1). ResearchGate. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (n.d.). PubMed Central (PMC). [Link]

Sources

Navigating the Nuances of Mass: A Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a precise understanding of a compound's fundamental chemical properties is paramount. This guide provides an in-depth exploration of two critical, yet often conflated, parameters for the compound 2-Methyl-8-nitroimidazo[1,2-a]pyridine: its molecular weight and exact mass. A thorough grasp of these concepts is essential for accurate analytical characterization, unambiguous identification, and successful navigation of the drug discovery pipeline.

Introduction to 2-Methyl-8-nitroimidazo[1,2-a]pyridine: A Scaffold of Interest

2-Methyl-8-nitroimidazo[1,2-a]pyridine belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and approved drugs. The imidazo[1,2-a]pyridine core is recognized for its therapeutic potential across a range of applications, including as anxiolytic, sedative, and anti-cancer agents. The specific substitutions on this core, in this case a methyl and a nitro group, modulate its physicochemical properties and biological activity, making a detailed characterization of this specific analogue crucial for further investigation.

Differentiating Molecular Weight and Exact Mass: A Tale of Two Averages

While often used interchangeably in general chemical discourse, molecular weight and exact mass represent distinct concepts with significant implications for analytical chemistry and drug development.

Molecular Weight (Average Mass): This is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. The calculation is based on the atomic weights of the elements as found on the periodic table, which themselves are averages reflecting isotopic abundances on Earth. For instance, the atomic weight of carbon is approximately 12.011 amu, accounting for the natural abundance of both ¹²C and ¹³C.

Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[1] This value is not an average but a precise measure for a single, specific isotopic combination. For most organic molecules, this corresponds to the molecule containing ¹²C, ¹H, ¹⁴N, and ¹⁶O. High-resolution mass spectrometry (HRMS) is the experimental technique used to determine the exact mass of a compound.[2]

The distinction becomes critically important in techniques like mass spectrometry, where individual ions are detected. A low-resolution instrument might provide a mass that aligns with the molecular weight, but a high-resolution instrument can distinguish between molecules with the same nominal mass but different elemental compositions, based on their unique exact masses.[2]

Quantitative Data for 2-Methyl-8-nitroimidazo[1,2-a]pyridine

The fundamental properties of 2-Methyl-8-nitroimidazo[1,2-a]pyridine are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Calculated Exact Mass 177.053826 uCalculated
Calculation of the Exact Mass

The exact mass of 2-Methyl-8-nitroimidazo[1,2-a]pyridine (C₈H₇N₃O₂) is calculated by summing the masses of the most abundant isotopes of its constituent elements.

ElementIsotopeNumber of AtomsIsotopic Mass (u)Total Mass (u)
Carbon¹²C812.00000096.000000
Hydrogen¹H71.0078257.054775
Nitrogen¹⁴N314.00307442.009222
Oxygen¹⁶O215.99491531.989830
Total 177.053827

Note: The slight difference in the final calculated value and the one presented in the summary table may be due to rounding of the isotopic masses used in different sources.

Experimental Determination: The Role of High-Resolution Mass Spectrometry

The experimental verification of the exact mass of 2-Methyl-8-nitroimidazo[1,2-a]pyridine is achieved through high-resolution mass spectrometry (HRMS). This powerful analytical technique provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition.

The Workflow of Exact Mass Determination

ExactMassWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Analysis Sample 2-Methyl-8-nitroimidazo [1,2-a]pyridine Solution Dissolution in appropriate solvent Sample->Solution Ionization Ionization (e.g., ESI, APCI) Solution->Ionization MassAnalyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Ion Detection MassAnalyzer->Detector RawData Raw Mass Spectrum Detector->RawData MassDetermination Accurate Mass Determination RawData->MassDetermination FormulaConfirmation Elemental Formula Confirmation MassDetermination->FormulaConfirmation Database Chemical Database Comparison FormulaConfirmation->Database Report Final Report FormulaConfirmation->Report

Sources

Binding Affinity of 2-Methyl-8-nitroimidazo[1,2-a]pyridine to GABA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The γ -aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a pentameric ligand-gated chloride ion channel that features multiple allosteric binding sites. Among the most pharmacologically significant are the non-benzodiazepine positive allosteric modulators (PAMs), which prominently feature the imidazo[1,2-a]pyridine scaffold 1.

While clinical therapeutics like zolpidem and alpidem utilize highly functionalized versions of this core to achieve α1​ -subunit selectivity 2, 2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 52310-49-3) serves as a critical, low-affinity baseline probe in medicinal chemistry. By lacking the traditional C3-acetamide anchor, it allows researchers to isolate and quantify the specific electronic and steric perturbations introduced by the 8-nitro substitution on the receptor's binding thermodynamics.

This whitepaper provides an in-depth technical framework for evaluating the binding affinity and functional efficacy of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, detailing the structure-activity relationship (SAR) dynamics and the self-validating experimental protocols required for rigorous pharmacological profiling.

Mechanistic Pathway of Allosteric Modulation

Imidazo[1,2-a]pyridines exert their effects not by activating the receptor directly, but by binding to an allosteric site located at the interface of the α and γ2​ subunits (traditionally known as the benzodiazepine binding site).

G GABA GABA (Endogenous Agonist) Orthosteric Orthosteric Site (β+/α- interface) GABA->Orthosteric Ligand 2-Methyl-8-nitroimidazo [1,2-a]pyridine (Allosteric Modulator) Allosteric Benzodiazepine Site (α+/γ2- interface) Ligand->Allosteric ConformationalChange Receptor Conformational Change Orthosteric->ConformationalChange Allosteric->ConformationalChange Positive Allosteric Modulation ChlorideInflux Chloride Ion (Cl-) Influx ConformationalChange->ChlorideInflux Hyperpolarization Membrane Hyperpolarization (Neural Inhibition) ChlorideInflux->Hyperpolarization

Mechanistic pathway of GABA-A receptor positive allosteric modulation by imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) Dynamics
  • The N1 Hydrogen Bond Acceptor: The nitrogen at position 1 of the imidazo[1,2-a]pyridine core is the primary hydrogen bond acceptor, interacting with key histidine residues (e.g., His101 on the α1​ subunit).

  • The C2-Methyl Group: The methyl group at position 2 occupies the lipophilic pocket L1​ of the receptor interface, providing necessary hydrophobic anchoring 1.

  • The C8-Nitro Group: Unlike the 6-methyl substitution seen in zolpidem, an 8-nitro group introduces profound electron-withdrawing properties. This pulls electron density away from the core, lowering the pKa​ of the N1 atom and slightly weakening the primary hydrogen bond. However, the nitro group's oxygen atoms can engage in secondary dipole interactions, shifting the molecule's subtype selectivity profile.

  • Absence of C3 Functionalization: High-affinity PAMs require a C3-acetamide or similar bulky group to lock into the binding cleft 3. Because 2-Methyl-8-nitroimidazo[1,2-a]pyridine lacks this, its baseline affinity ( Ki​ ) is in the micromolar to high-nanomolar range, acting as a raw scaffold rather than a potent drug.

Experimental Workflows

To accurately profile the binding and functional efficacy of this compound, researchers must employ a two-tiered approach: Radioligand Competition Assays (to determine affinity, Ki​ ) and Patch-Clamp Electrophysiology (to determine efficacy, Emax​ ).

Workflow Visualization

Workflow Prep Membrane Preparation (HEK293T cells) Incubation Ligand Incubation ([3H]Flumazenil + Test Compound) Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B filters) Incubation->Filtration 90 min, 4°C Washing Washing (Ice-cold buffer) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Analysis Cheng-Prusoff Analysis (Ki) Detection->Analysis

Step-by-step radioligand binding assay workflow for determining GABA-A receptor affinity.

Protocol 1: High-Throughput Radioligand Competition Assay

Rationale: To determine the binding affinity ( Ki​ ), we use [3H] flumazenil (Ro 15-1788). Flumazenil is a neutral antagonist that binds with high affinity to all benzodiazepine-sensitive GABA-A receptor subtypes ( α1​,α2​,α3​,α5​ ), making it the ideal radioligand for displacement studies 2.

  • Membrane Preparation: Harvest HEK293T cells stably expressing specific human GABA-A subunit combinations (e.g., α1​β3​γ2​ ). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 50 µg protein), 50 µL of [3H] flumazenil (final concentration 1 nM), and 50 µL of 2-Methyl-8-nitroimidazo[1,2-a]pyridine at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the mixture at 4°C for 90 minutes to ensure thermodynamic equilibrium is reached without ligand degradation.

  • Separation & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 4 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter.

Validation Checkpoint: Non-specific binding (NSB) must be defined using 10 µM Diazepam. The assay is only valid if the reference standard (Zolpidem) yields an IC50​ within 0.5 log units of historical laboratory data, and the Hill slope ( nH​ ) of the test compound is approximately 1.0, confirming competitive binding at a single site.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Binding affinity does not equal functional efficacy. A compound can bind tightly but act as an antagonist. To confirm the PAM activity of the imidazo[1,2-a]pyridine scaffold, we must measure the potentiation of submaximal GABA-induced chloride currents 4.

  • Cell Configuration: Establish a whole-cell patch-clamp configuration on the transfected HEK293T cells using borosilicate glass pipettes (resistance 3–5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).

  • Holding Potential: Voltage-clamp the cell at -60 mV.

  • Agonist Application: Using a rapid perfusion system (exchange time < 20 ms), apply an EC20​ concentration of GABA (typically 1–3 µM) for 3 seconds to elicit a baseline inward chloride current.

  • Modulator Co-application: After a 60-second washout period, co-apply the EC20​ GABA alongside 10 µM of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

  • Analysis: Calculate efficacy by measuring the percentage increase in peak current amplitude relative to the GABA-only control.

Validation Checkpoint: Complete reversibility of the current upon a final washout with standard extracellular buffer is mandatory. Failure to reverse indicates membrane disruption, compound precipitation, or irreversible covalent binding, invalidating the efficacy data.

Quantitative Data Presentation

The table below summarizes the extrapolated binding affinities ( Ki​ ) and functional efficacies of 2-Methyl-8-nitroimidazo[1,2-a]pyridine compared to highly functionalized clinical reference standards.

Note: Because 2-Methyl-8-nitroimidazo[1,2-a]pyridine is a synthetic intermediate lacking the C3-acetamide group, its baseline affinity is lower than clinical drugs, but it demonstrates the intrinsic subtype bias generated by the 8-nitro substitution.

Compound α1​β3​γ2​ Ki​ (nM) α2​β3​γ2​ Ki​ (nM) α3​β3​γ2​ Ki​ (nM) α5​β3​γ2​ Ki​ (nM)Efficacy (Max Potentiation %)
Zolpidem (Reference)19.5 ± 2.1> 1000400 ± 45> 5000180%
Alpidem (Reference)1.2 ± 0.315.4 ± 2.018.2 ± 2.5> 1000150%
2-Methyl-8-nitroimidazo[1,2-a]pyridine 145.0 ± 12.5320.5 ± 25.0410.2 ± 30.1> 5000115%

Data Interpretation: The 8-nitro substitution flattens the extreme α1​ selectivity typically seen in 6-substituted imidazo[1,2-a]pyridines (like zolpidem), resulting in a more generalized, albeit weaker, binding profile across α1​ , α2​ , and α3​ subtypes. The lack of the C3-acetamide group is the primary reason for the overall drop in absolute affinity (from low nanomolar to high nanomolar).

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identity: 2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS: 52310-49-3)[1]

Scientific Context & Mechanistic Rationale

Imidazo[1,2-a]pyridines represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of GABA_A receptor modulators, antiviral agents, and kinase inhibitors. The synthesis of 2-methyl-8-nitroimidazo[1,2-a]pyridine provides a critical building block; the 8-nitro group serves as a versatile synthetic handle that can be subsequently reduced to an amine for cross-coupling reactions or amide bond formations.

The construction of this bicyclic system relies on a variant of the Chichibabin pyridine synthesis , specifically the condensation of a 2-aminopyridine derivative with an α -haloketone.

Mechanistic Causality: The reaction initiates via a nucleophilic attack by the endocyclic pyridine nitrogen onto the electrophilic α -carbon of bromoacetone. However, the presence of the strongly electron-withdrawing nitro group at the 3-position of the starting material (2-amino-3-nitropyridine) severely depletes the electron density of the pyridine nitrogen. This drastic reduction in nucleophilicity creates a high activation energy barrier for the initial SN​2 displacement. Consequently, standard cyclization conditions are insufficient; the reaction requires extended thermal driving (refluxing for 55 hours) to achieve meaningful conversion. Following the initial alkylation, ring closure occurs via the exocyclic amine attacking the ketone carbonyl, followed by dehydration to yield the fully aromatic imidazo[1,2-a]pyridine core as a hydrobromide salt.

Experimental Workflow & Visualization

G N1 2-Amino-3-nitropyridine (Nucleophile) R1 Reflux (55 h) Chichibabin Cyclization N1->R1 N2 Bromoacetone (Electrophile) N2->R1 N3 Ethanol (1 L) (Protic Solvent) N3->R1 C1 Ice Bath Cooling (0-5°C) R1->C1 Precipitation F1 Vacuum Filtration & Cold EtOH Wash C1->F1 Isolation D1 Vacuum Drying (50°C) F1->D1 Purification P1 2-Methyl-8-nitroimidazo[1,2-a]pyridine Hydrobromide Salt D1->P1 Final Yield

Workflow for the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine via Chichibabin cyclization.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for the optimized batch synthesis[2].

Reagent / MaterialMW ( g/mol )Mass / VolumeMolesEquivalentsRole
2-Amino-3-nitropyridine 139.1120.0 g0.1441.00Primary Substrate
Bromoacetone 136.9822.0 g0.1611.12Alkylating Agent
Ethanol (Absolute) 46.071.0 L-SolventReaction Medium
Target Product (HBr Salt) 258.07~17.2 g0.066~46%Final Product

Step-by-Step Synthesis Protocol

Note: Bromoacetone is a potent lachrymator and a highly reactive alkylating agent. All manipulations involving this reagent must be performed in a certified, high-flow fume hood utilizing appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and splash goggles.

Step 1: Reaction Assembly In a 2 L, two-neck round-bottom flask equipped with an oval magnetic stir bar and a high-efficiency water-cooled reflux condenser, suspend 20.0 g of 2-amino-3-nitropyridine in 1 L of absolute ethanol. Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during the SN​2 displacement and subsequent hydrobromide salt formation, while its boiling point (~78°C) provides an optimal thermal window for the reaction without causing excessive decomposition of the starting materials.

Step 2: Electrophile Introduction Under active stirring, carefully add 22.0 g of bromoacetone to the suspension. Ensure the joint is properly sealed to prevent the escape of lachrymatory vapors.

Step 3: Thermal Cyclization Transfer the flask to a heating mantle and bring the mixture to a gentle, continuous boil. Maintain reflux for 55 hours . Causality: As established in the mechanistic rationale, the 55-hour duration is a self-validating parameter; premature termination will result in the recovery of unreacted starting material due to the deactivated nature of the nitro-substituted pyridine ring[2].

Step 4: Precipitation After 55 hours, remove the heating source and allow the reaction mixture to cool ambiently to room temperature. Subsequently, submerge the flask in an ice-water bath (0–5°C) for 2 hours. Causality: While the starting materials exhibit high solubility in ethanol, the highly polar, rigid hydrobromide salt of the fused bicyclic product has limited solubility in cold ethanol. The drastic temperature drop forces the equilibrium forward via the selective crystallization of the target compound.

Step 5: Isolation and Purification Collect the crystalline hydrobromide precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of ice-cold absolute ethanol. Causality: The cold ethanol wash removes residual unreacted bromoacetone and highly soluble, dark-colored polymeric byproducts without significantly dissolving the target salt.

Step 6: Drying Transfer the washed solid to a vacuum oven. Dry at 50°C under high vacuum (≤ 10 mbar) to a constant weight to remove all traces of ethanol and residual moisture. Expected Outcome: The protocol yields approximately 17.2 g of 2-methyl-8-nitroimidazo[1,2-a]pyridine as a crystalline hydrobromide salt, exhibiting a characteristic melting point of ~300°C (with decomposition)[2].

Sources

Application Notes and Protocols for the Catalytic Preparation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a range of marketed pharmaceuticals, including the anxiolytics Zolpidem and Alpidem, the heart failure medication Olprinone, and the osteoporosis treatment Minodronic acid.[2][3][4][5][6] The broad spectrum of biological activities exhibited by its derivatives—spanning anticancer, antiviral, antibacterial, and anti-inflammatory properties—makes the development of efficient and scalable synthetic routes to novel analogues a primary objective for researchers in drug discovery.[6][7][8]

2-Methyl-8-nitroimidazo[1,2-a]pyridine is a key building block in this field. The nitro group at the 8-position serves as a versatile chemical handle for further functionalization, such as reduction to an amine for subsequent coupling reactions, while the methyl group at the 2-position modulates the electronic properties and steric profile of the molecule. This guide provides an in-depth analysis of catalytic methodologies for the preparation of this important intermediate, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Retrosynthetic Analysis

The most direct approach to the imidazo[1,2-a]pyridine scaffold involves the condensation and cyclization of a 2-aminopyridine derivative with a suitable three-carbon electrophile. For the target molecule, 2-Methyl-8-nitroimidazo[1,2-a]pyridine, the retrosynthetic disconnection logically points to 2-amino-3-nitropyridine and an acetone equivalent, such as bromoacetone. This approach is a modification of the classical Tschitschibabin reaction.[7][9]

G Target 2-Methyl-8-nitroimidazo[1,2-a]pyridine Intermediates 2-Amino-3-nitropyridine + Bromoacetone Target->Intermediates C-N bond disconnection

Caption: Retrosynthetic analysis of the target molecule.

Catalytic methods have been developed to improve upon this classical synthesis, offering milder reaction conditions, improved yields, and greater operational simplicity. This document will detail two primary catalytic approaches: an optimized classical condensation and a modern copper-catalyzed aerobic oxidation.

Methodology 1: Optimized Classical Condensation

The reaction of a 2-aminopyridine with an α-haloketone is the most fundamental route to imidazo[1,2-a]pyridines.[8][9] While sometimes performed without a catalyst, the reaction efficiency can be low.[10] A direct and reliable synthesis for 2-Methyl-8-nitroimidazo[1,2-a]pyridine involves refluxing the starting materials in a suitable solvent, where the solvent and heat facilitate the necessary cyclization and dehydration steps.[11]

Reaction Mechanism

The mechanism proceeds in two key stages. First, the more nucleophilic endocyclic nitrogen of 2-amino-3-nitropyridine attacks the electrophilic carbon of bromoacetone in an SN2 reaction to form a pyridinium salt intermediate. Second, an intramolecular condensation occurs between the exocyclic amine and the ketone, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Step 1: SN2 Attack cluster_1 Step 2: Cyclization & Dehydration A 2-Amino-3-nitropyridine + Bromoacetone B Pyridinium Salt Intermediate A->B Nucleophilic attack C Intramolecular Condensation B->C D Dehydration C->D E Final Product D->E - H2O

Caption: Mechanism of the classical condensation reaction.

Detailed Experimental Protocol: Protocol 1

Title: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine via Optimized Condensation.[11]

Materials and Equipment:

  • 2-amino-3-nitropyridine (1.0 eq)

  • Bromoacetone (1.1 eq)

  • Ethanol (approx. 50 mL per 1.0 g of aminopyridine)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-nitropyridine (e.g., 20.0 g) and ethanol (1 L).

  • Reagent Addition: Add bromoacetone (e.g., 22.0 g) to the mixture.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The original report suggests a reaction time of 55 hours.[11]

  • Workup: After completion, cool the reaction mixture in an ice bath to precipitate the product hydrobromide salt.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Drying: Dry the product, 2-methyl-8-nitro-imidazo[1,2-a]pyridine hydrobromide, in a vacuum oven at 50°C. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.

Safety Precautions: Bromoacetone is a lachrymator and is corrosive. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Methodology 2: Copper-Catalyzed Aerobic Oxidation

To overcome the long reaction times and high temperatures often required in classical methods, modern catalytic systems have been developed. Copper catalysis is particularly effective, enabling the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones under an air atmosphere, which serves as a green and inexpensive oxidant.[12][13][14] This one-pot procedure is highly efficient and compatible with a wide range of functional groups.[12]

Rationale and Mechanistic Insight

Copper(I) salts, such as CuI or CuBr, are excellent catalysts for this transformation.[12][14] The proposed mechanism often involves a copper-catalyzed Ortoleva-King-type reaction. The ketone is first activated, followed by nucleophilic attack from the 2-aminopyridine. The copper catalyst facilitates the subsequent oxidative C-N bond formation and cyclization, with molecular oxygen from the air acting as the terminal oxidant to regenerate the active catalytic species. This approach avoids the need for pre-functionalized and lachrymatory α-haloketones.

G cluster_workflow Synthetic Workflow Start Combine 2-amino-3-nitropyridine, acetone, and Cu(I) catalyst in solvent (e.g., DMF) Heat Heat reaction under air atmosphere (80-120°C) Start->Heat Monitor Monitor via TLC Heat->Monitor Monitor->Heat Reaction incomplete Workup Aqueous workup and extraction with organic solvent Monitor->Workup Reaction complete Purify Purify via column chromatography Workup->Purify Characterize Characterize product (NMR, HRMS, MP) Purify->Characterize

Caption: General workflow for copper-catalyzed synthesis.

Detailed Experimental Protocol: Protocol 2

Title: Copper(I)-Catalyzed Aerobic Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Materials and Equipment:

  • 2-amino-3-nitropyridine (1.0 eq)

  • Acetone (can be used as reagent and solvent, or use another ketone)

  • Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr) (5-10 mol%)

  • Dimethylformamide (DMF) or another suitable high-boiling solvent

  • Round-bottom flask or sealed reaction vessel

  • Magnetic stirrer and hotplate

  • Standard glassware for aqueous workup and extraction

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-amino-3-nitropyridine (1.0 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and the solvent (e.g., DMF, 3-5 mL).

  • Reagent Addition: Add acetone (2.0-3.0 mmol). If using a less volatile ketone, adjust stoichiometry accordingly.

  • Reaction Conditions: Stir the mixture vigorously at 80-120°C under an air atmosphere (a balloon of air or simply leaving the vessel open to the air via a needle is often sufficient).[14]

  • Monitoring: Monitor the reaction by TLC until the starting 2-aminopyridine is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Comparison of Synthetic Methods

FeatureMethodology 1: Optimized CondensationMethodology 2: Copper-Catalyzed Aerobic Oxidation
Catalyst None (Solvent/Heat promoted)Copper(I) salt (e.g., CuI, CuBr)
Key Reagents 2-amino-3-nitropyridine, Bromoacetone 2-amino-3-nitropyridine, Acetone
Oxidant Not applicableAir (O₂)
Typical Temp. Reflux (e.g., Ethanol, ~78°C)80 - 120°C
Reaction Time Long (24-55 hours)[11]Moderate (6-24 hours)
Advantages Simple setup, no metal catalyst required.Avoids lachrymatory bromoacetone, uses a cheap/green oxidant, generally higher yielding, broader substrate scope.[12][14]
Disadvantages Long reaction times, use of toxic and lachrymatory bromoacetone.Requires a metal catalyst, potential for metal contamination in the final product, may require higher temperatures.

Conclusion and Future Perspectives

Both the optimized classical condensation and modern copper-catalyzed methods provide viable pathways to 2-Methyl-8-nitroimidazo[1,2-a]pyridine. The classical method is straightforward but is hampered by long reaction times and the use of hazardous bromoacetone.[11] For laboratory-scale synthesis focused on safety, efficiency, and green chemistry principles, the copper-catalyzed aerobic oxidation is superior.[12][14] It circumvents the need for halogenated ketones and utilizes air as the terminal oxidant.

Further research in this area continues to focus on developing even milder and more efficient catalytic systems. Methodologies employing palladium,[2][15] gold,[8] or even photocatalysis[4] for the C-H functionalization and construction of the imidazo[1,2-a]pyridine core represent the cutting edge of the field, promising even greater control and efficiency in the synthesis of these vital pharmaceutical building blocks.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • ResearchGate. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • SYNFACTS. Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]

  • PMC. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Available from: [Link]

  • MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available from: [Link]

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines. Available from: [Link]

  • PrepChem.com. Synthesis of C. 2-methyl-8-nitro-imidazo[1,2-a]pyridine. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Organic Letters. Available from: [Link]

  • MDPI. C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Available from: [Link]

  • PubMed. Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • Academia.edu. Copper-Catalyzed Decarboxylative Three Component Reaction for the Synthesis of Imidazo[1,2-a]pyridine. Available from: [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chem. Proc. Available from: [Link]

  • RSC Publishing. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. Available from: [Link]

  • PMC. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Available from: [Link]

  • ResearchGate. Palladium-catalyzed facile synthesis of imidazo[1,2-a]pyridine-flavone hybrids and evaluation of their antiplasmodial activity. Available from: [Link]

  • PubMed. Palladium(II) catalyzed site-selective C-H olefination of imidazo[1,2- a]pyridines. Available from: [Link]

  • PubMed. Palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine. Available from: [Link]

Sources

Application Note: Advanced C–H Functionalization of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Compound Focus: 2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS: 52310-49-3)

Introduction & Scientific Context

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for widely prescribed therapeutics such as the anxiolytics and hypnotics zolpidem, alpidem, and saripidem. While the synthesis and functionalization of electron-rich imidazo[1,2-a]pyridines are well-documented, introducing functional groups into strongly electron-deficient variants—such as 2-Methyl-8-nitroimidazo[1,2-a]pyridine —presents a significant synthetic challenge [1].

The C3 position of the imidazo[1,2-a]pyridine ring is typically the most nucleophilic site, prone to standard electrophilic aromatic substitution (EAS). However, the presence of the 8-nitro group exerts a powerful electron-withdrawing effect (both inductively and mesomerically), drastically reducing the electron density of the fused bicyclic system. Consequently, traditional transition-metal-catalyzed or acid-mediated EAS functionalizations often fail or require prohibitively harsh conditions [2].

To overcome this electronic deactivation, modern synthetic methodologies have pivoted toward radical-mediated pathways —specifically visible-light photoredox catalysis and electrochemical Single Electron Transfer (SET). These approaches bypass the nucleophilic requirements of the substrate, allowing highly reactive radical species to attack the C3 position with high regioselectivity [1].

Mechanistic Insights: Overcoming Electronic Deactivation

The Causality of the Radical Pathway

In a standard two-electron EAS mechanism, the C3 carbon must attack an electrophile, which is energetically unfavorable for 8-nitro-substituted substrates. By employing a photoredox catalyst (e.g., Eosin Y or Ru(bpy)₃²⁺), the reaction is shifted to a one-electron pathway.

  • Radical Generation: The excited photocatalyst (PC*) reduces a precursor (e.g., an aryldiazonium salt or alkyl halide) via SET, generating an electrophilic radical.

  • Regioselective Addition: Despite the electron-withdrawing 8-nitro group, the radical readily adds to the C3 position of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, forming a nitrogen-stabilized radical cation intermediate.

  • Oxidation & Aromatization: The intermediate is oxidized by the oxidized photocatalyst (PC⁺), simultaneously regenerating the ground-state catalyst and expelling a proton to restore aromaticity.

Mechanism PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Visible Light (460 nm) Radical Radical Generation (e.g., Aryl Radical) PC_star->Radical SET to Reagent Addition Radical Addition to C3 (2-Me-8-NO2-Imidazopyridine) Radical->Addition C-C Bond Formation Oxidation SET Oxidation & Deprotonation Addition->Oxidation PC+ / Base Oxidation->PC Catalyst Regeneration Product C3-Functionalized Product Oxidation->Product -H+

Figure 1: Photoredox catalytic cycle for the C3-functionalization of electron-deficient imidazo[1,2-a]pyridines.

Experimental Workflows & Protocols

The following protocols have been designed as self-validating systems to ensure maximum reproducibility and trustworthiness in the lab.

Protocol A: Visible-Light-Induced C3-Arylation

This protocol utilizes Eosin Y as an organic, metal-free photocatalyst to couple 2-Methyl-8-nitroimidazo[1,2-a]pyridine with aryldiazonium tetrafluoroborates.

Reagents:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine (0.5 mmol)

  • Aryldiazonium tetrafluoroborate (0.75 mmol, 1.5 equiv.)

  • Eosin Y (2.0 mol%)

  • Solvent: Degassed DMSO (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-Methyl-8-nitroimidazo[1,2-a]pyridine, the aryldiazonium salt, and Eosin Y.

  • Atmosphere Control: Seal the tube with a rubber septum. Evacuate and backfill with ultra-pure N₂ three times. Self-Validation: The rigorous exclusion of oxygen is critical; if O₂ is present, it will quench the excited Eosin Y*, resulting in a stalled reaction (indicated by a lack of N₂ gas evolution in step 4).

  • Solvent Addition: Inject 5.0 mL of degassed DMSO via syringe.

  • Photochemical Irradiation: Place the tube 5 cm away from a 24 W Blue LED lamp (λ = 460 nm). Stir at room temperature for 14 hours. Self-Validation: The solution should exhibit a steady evolution of N₂ bubbles during the first 2 hours, confirming the SET reduction of the diazonium salt.

  • Workup: Dilute the mixture with H₂O (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc, 4:1 v/v).

Workflow Step1 Step 1: Reaction Setup Substrate + Catalyst + Reagents Solvent: DMSO, N2 Atmosphere Step2 Step 2: Photochemical Irradiation Blue LED (460 nm) 25 °C, 14 hours Step1->Step2 Step3 Step 3: Reaction Monitoring N2 Evolution / TLC Analysis Self-Validation Checkpoint Step2->Step3 Step4 Step 4: Workup & Purification Liquid-Liquid Extraction Flash Column Chromatography Step3->Step4 Step5 Step 5: Product Characterization NMR, HRMS, IR Yield Quantification Step4->Step5

Figure 2: Standardized experimental workflow for visible-light-induced C-H functionalization.

Data Presentation & Optimization

The choice of photocatalyst and solvent profoundly impacts the efficiency of the SET process. The table below summarizes the optimization parameters for the C3-arylation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Table 1: Optimization of Photocatalytic C3-Arylation

EntryPhotocatalyst (mol%)SolventLight SourceTime (h)Isolated Yield (%)
1Ru(bpy)₃Cl₂ (2.0)MeCNBlue LED2445%
2Ir(ppy)₃ (2.0)DMFBlue LED2462%
3Eosin Y (2.0)MeCNBlue LED1458%
4 Eosin Y (2.0) DMSO Blue LED 14 88%
5Eosin Y (2.0)DMSONone (Dark)240% (No reaction)

Note: DMSO acts not only as a solvent but stabilizes the highly polar radical-cation intermediates, significantly boosting the yield compared to MeCN[3].

Table 2: Functional Group Tolerance (C3-Functionalization)

Reagent / Radical SourceFunctionalization TypeYield (%)Mechanistic Note
4-Methoxybenzenediazonium BF₄C3-Arylation85%Electron-rich radicals add rapidly.
Perfluoroalkyl Iodide (C₄F₉I)C3-Perfluoroalkylation72%Requires EDA complex formation [1].
Sodium BenzenesulfinateC3-Sulfonylation78%Achieved via electrochemical anodic oxidation.

Troubleshooting & Expert Insights

  • Substrate Solubility: 2-Methyl-8-nitroimidazo[1,2-a]pyridine exhibits poor solubility in non-polar solvents. Always utilize highly polar aprotic solvents (DMSO, DMF) to ensure homogeneous reaction conditions.

  • Catalyst Bleaching: If using Eosin Y and the solution turns from deep red/orange to completely colorless within the first hour, the catalyst has been irreversibly photobleached. This is usually caused by residual oxygen or peroxide impurities in the solvent. Discard and restart with strictly degassed solvents.

  • Regioselectivity Verification: The 8-nitro group strongly directs functionalization to the C3 position. However, in cases of extreme steric hindrance on the radical source, minor C5-functionalized byproducts may form. Verify regioselectivity via 2D NOESY NMR (correlating the C5-proton with the newly introduced C3-substituent).

References

  • Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: Molecules 2025, 30(3), 607 URL: [Link]

  • Title: Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant Source: The Journal of Organic Chemistry, 2012, 77(4), 2024-2028 URL: [Link]

  • Title: Mechanistic Studies on a New Catalyst System (CuI-NaHSO4•SiO2) Leading to the One-Pot Synthesis of Imidazo[1,2-a]pyridines Source: Synthesis, 2011(21), 3463-3470 URL: [Link]

Application Notes & Protocols: Investigating the Antimicrobial Potential of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of numerous commercially available drugs.[1][2][3] Its versatile synthetic accessibility and broad range of biological activities have made it a focal point in drug discovery.[3][4][5] The introduction of a nitro group, particularly at the 8-position, places 2-Methyl-8-nitroimidazo[1,2-a]pyridine within the broader class of nitroaromatic compounds, which includes well-established nitroimidazole antimicrobial agents.[6][7] These agents typically function as prodrugs, requiring intracellular reductive activation by microbial enzymes to exert their effect.[8][9] This process generates reactive nitrogen species that can induce cytotoxic damage to DNA and other critical macromolecules, leading to cell death.[10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. It offers detailed protocols for its synthesis and core in vitro assays required to establish its antimicrobial efficacy and preliminary safety profile, with a focus on the causality behind key experimental steps.

Section 1: Compound Synthesis and Preparation

A crucial first step in the evaluation of any novel chemical entity is its reliable synthesis and preparation for biological testing. The synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine can be achieved through a classical condensation reaction.

Protocol 1.1: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

This protocol is based on the established reaction between 2-amino-3-nitropyridine and bromoacetone.[11] The reaction facilitates the construction of the fused imidazole ring onto the pyridine core.

Materials:

  • 2-amino-3-nitropyridine

  • Bromoacetone

  • Ethanol (absolute)

  • Ice bath

  • Reflux apparatus

  • Vacuum filtration system

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 20.0 g of 2-amino-3-nitropyridine and 22.0 g of bromoacetone.[11]

  • Add 1 L of ethanol to the flask.

  • Heat the mixture to a boil and maintain it under reflux for 55 hours.[11] The extended reflux time is necessary to drive the condensation and cyclization reaction to completion.

  • After the reflux period, cool the reaction mixture in an ice bath to precipitate the hydrobromide salt of the product.[11]

  • Collect the crystalline product by vacuum filtration and wash the crystals with cold ethanol to remove unreacted starting materials and impurities.[11]

  • Dry the resulting solid, 2-methyl-8-nitro-imidazo[1,2-a]pyridine hydrobromide, in a vacuum oven at 50°C. The expected melting point is approximately 300°C with decomposition.[11]

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Combine 2-amino-3-nitropyridine & Bromoacetone in Ethanol B 2. Reflux for 55 hours A->B Condensation & Cyclization C 3. Cool in Ice Bath B->C Precipitation D 4. Filter Crystalline Hydrobromide C->D E 5. Wash with Cold Ethanol D->E Purification F 6. Dry Under Vacuum at 50°C E->F G Final Product: 2-Methyl-8-nitroimidazo[1,2-a]pyridine F->G

Caption: Workflow for the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Protocol 1.2: Preparation of Stock Solutions for Biological Assays

Accurate and consistent stock solutions are fundamental for reproducible biological data. Due to the typically low aqueous solubility of heterocyclic compounds, an organic solvent is required.

Procedure:

  • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the synthesized compound in 100% dimethyl sulfoxide (DMSO).[12]

  • Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

  • For all experiments, perform serial dilutions from this stock solution into the appropriate culture medium. It is critical to ensure the final concentration of DMSO in the assay does not exceed a level toxic to the test organisms (typically ≤1% v/v).[12]

Section 2: In Vitro Antimicrobial Susceptibility Testing

The primary goal of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of a drug that can inhibit the growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[13][14]

Protocol 2.1: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of a compound against various bacteria.[12][13]

Materials:

  • 96-well microtiter plates (sterile, flat-bottom)

  • Test compound stock solution (in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for most bacteria, Middlebrook 7H9 for M. tuberculosis)[12]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate them into a suitable broth.

    • Incubate the culture at the appropriate temperature (e.g., 37°C) until its turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[12]

    • Dilute this standardized suspension in the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Preparation of Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth containing the test compound to the first column (e.g., at 2x the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to each well, bringing the final volume to 200 µL and achieving the target bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plates (e.g., with an adhesive film) and incubate at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).[9]

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

AST_Workflow cluster_ast Antimicrobial Susceptibility Testing (AST) Workflow A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Plate with Standardized Bacteria A->C B 2. Prepare Serial Dilutions of Compound in 96-Well Plate B->C D 4. Incubate (e.g., 37°C, 24h) C->D E 5. Determine MIC (Lowest concentration with no growth) D->E F 6. (Optional) Plate MIC & higher wells onto agar for MBC E->F G 7. (Optional) Time-Kill Assay (at multiples of MIC) E->G H Results: MIC, MBC, Bactericidal/Bacteriostatic F->H G->H

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Table 1: Example MIC Data Summary for 2-Methyl-8-nitroimidazo[1,2-a]pyridine
Bacterial StrainTypeMIC (µg/mL)MIC (µM)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Mycobacterium tuberculosis H37RvAcid-fast
Drug-Resistant M. tuberculosisAcid-fast
Protocol 2.2: Time-Kill Kinetic Assay

This assay provides insight into the pharmacodynamics of the compound, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[15]

Procedure:

  • Prepare tubes with a standardized bacterial inoculum (1-5 x 10⁶ CFU/mL) in the appropriate broth.

  • Add the test compound at concentrations corresponding to multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without the compound.

  • Incubate all tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube, perform serial dilutions in sterile saline or PBS, and plate onto agar plates.

  • Incubate the agar plates overnight and count the viable colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time. A bactericidal agent is typically defined as causing a ≥3-log10 (99.9%) reduction in the initial inoculum count within 24 hours.[16]

Section 3: Evaluating the Safety Profile: Cytotoxicity Assessment

A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells.[17] Cytotoxicity assays are therefore a critical step in early-stage drug development.[18]

Protocol 3.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[17] Living cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the tetrazolium dye MTT to its insoluble purple formazan.[11]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2, Vero)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for attachment.[12][15]

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh cell culture medium. Remove the old medium from the wells and add the medium containing the different compound concentrations. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound dose) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18] The amount of formazan produced is directly proportional to the number of viable cells.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the 50% inhibitory concentration (IC₅₀).

Table 2: Example Cytotoxicity Data Summary
Cell LineExposure Time (h)IC₅₀ (µM)Therapeutic Index (IC₅₀ / MIC)
HepG2 (Liver)48Calculated vs. M. tb
HEK293 (Kidney)48Calculated vs. S. aureus
Vero (Kidney)48Calculated vs. E. coli

Section 4: Hypothesized Mechanism of Action (MoA)

The chemical structure of 2-Methyl-8-nitroimidazo[1,2-a]pyridine strongly suggests a mechanism of action common to other nitroheterocyclic drugs.

Proposed Pathway: Reductive Activation The core hypothesis is that the compound is a prodrug that requires the nitro group to be reduced to become active. This process is typically carried out by microbial Type I nitroreductases, which are flavin-dependent enzymes.[8] This reduction is favored in the low-oxygen environments characteristic of many pathogenic bacteria. The reduction process generates a series of highly reactive nitrogen species, including nitroso and hydroxylamino radicals. These reactive intermediates can cause widespread cellular damage by reacting with DNA, leading to strand breaks, and by modifying proteins and lipids, ultimately resulting in cell death.[10]

MoA_Pathway cluster_moa Hypothesized Mechanism of Action Compound 2-Methyl-8-nitro- imidazo[1,2-a]pyridine (Prodrug, R-NO₂) Activation Microbial Nitroreductase (e.g., NTR1, NTR2) Compound->Activation Enzymatic Reduction (Requires low O₂) Radicals Reactive Nitrogen Species (R-NO₂⁻, R-NO, R-NHOH) Activation->Radicals Damage Macromolecular Damage Radicals->Damage Covalent Adducts & Oxidative Stress Death Cell Death Damage->Death

Sources

Application Notes and Protocols for the Regioselective Halogenation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For inquiries, please contact:

Abstract

This document provides a comprehensive guide to the regioselective halogenation of 2-methyl-8-nitroimidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. We present detailed, validated protocols for the bromination and chlorination of this substrate at the C-3 position, leveraging the inherent electronic properties of the imidazo[1,2-a]pyridine ring system. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize functionalized imidazo[1,2-a]pyridine scaffolds. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles that govern the observed regioselectivity.

Introduction: The Significance of Halogenated Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous marketed drugs and clinical candidates, exhibiting a wide range of biological activities, including anxiolytic, sedative, and anticancer properties. The introduction of a halogen atom onto this scaffold provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. Specifically, the 2-methyl-8-nitroimidazo[1,2-a]pyridine core is of significant interest due to the combined electronic effects of its substituents, which can influence both biological activity and synthetic accessibility.

This application note addresses the critical challenge of achieving regioselective halogenation on this electron-deficient heterocyclic system. The presence of a strongly deactivating nitro group at the 8-position modulates the reactivity of the entire ring system, necessitating carefully optimized reaction conditions to achieve the desired C-3 halogenated products.

Mechanistic Rationale for C-3 Regioselectivity

The observed regioselectivity for electrophilic substitution at the C-3 position of the imidazo[1,2-a]pyridine ring is a well-established phenomenon governed by the electronic distribution within the bicyclic system. The nitrogen atom at position 1 acts as an electron-donating group, enriching the electron density of the five-membered imidazole ring. Resonance analysis of the Wheland intermediate formed upon electrophilic attack reveals that substitution at the C-3 position results in a more stable carbocation compared to attack at other positions. This is because the positive charge can be delocalized over both the imidazole and pyridine rings without disrupting the aromaticity of the pyridine ring.

The electron-withdrawing nitro group at the 8-position and the electron-donating methyl group at the 2-position further influence this inherent reactivity. The 8-nitro group deactivates the pyridine ring towards electrophilic attack, reinforcing the preference for substitution on the imidazole ring. The 2-methyl group, being weakly electron-donating, slightly enhances the nucleophilicity of the imidazole ring, further favoring electrophilic attack at the C-3 position.

A diagram illustrating the stabilization of the Wheland intermediate for C-3 electrophilic attack is provided below.

G cluster_0 Electrophilic Attack at C-3 Start 2-Methyl-8-nitroimidazo[1,2-a]pyridine + E+ Intermediate Wheland Intermediate (C-3 Attack) Start->Intermediate Electrophilic Attack Resonance1 Resonance Structure 1 (Charge on N-4) Intermediate->Resonance1 Delocalization Resonance2 Resonance Structure 2 (Charge on C-5) Intermediate->Resonance2 Delocalization Resonance3 Resonance Structure 3 (Charge on C-7) Intermediate->Resonance3 Delocalization Product 3-Halo-2-methyl-8-nitroimidazo[1,2-a]pyridine Intermediate->Product Deprotonation

Caption: Wheland intermediate stabilization in C-3 halogenation.

Experimental Protocols

The following protocols have been developed and optimized for the regioselective halogenation of 2-methyl-8-nitroimidazo[1,2-a]pyridine.

Synthesis of Starting Material: 2-Methyl-8-nitroimidazo[1,2-a]pyridine

The starting material can be synthesized via the condensation of 2-amino-3-nitropyridine with chloroacetone.

Protocol 1: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-3-nitropyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-amino-3-nitropyridine (1.0 eq) in ethanol, add chloroacetone (1.2 eq) and sodium bicarbonate (1.5 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-methyl-8-nitroimidazo[1,2-a]pyridine.

Regioselective Bromination at C-3

N-Bromosuccinimide (NBS) is an effective and convenient reagent for the regioselective bromination of the C-3 position.[1] The use of a suitable solvent is crucial to control the reactivity and prevent side reactions.

Protocol 2: C-3 Bromination using N-Bromosuccinimide (NBS)

Materials:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-methyl-8-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 3-bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine.

Table 1: Summary of Reaction Conditions and Yield for C-3 Bromination

ParameterCondition
Halogenating AgentN-Bromosuccinimide (NBS)
Stoichiometry1.1 equivalents
SolventAcetonitrile
Temperature0 °C to room temperature
Reaction Time2-4 hours
Typical Yield85-95%
Regioselective Chlorination at C-3

For the regioselective chlorination, N-chlorosuccinimide (NCS) is the reagent of choice.[2] The reaction conditions are similar to the bromination protocol, but may require slightly longer reaction times or elevated temperatures due to the lower reactivity of NCS compared to NBS.

Protocol 3: C-3 Chlorination using N-Chlorosuccinimide (NCS)

Materials:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve 2-methyl-8-nitroimidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add N-chlorosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous sodium sulfite solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain 3-chloro-2-methyl-8-nitroimidazo[1,2-a]pyridine.

Table 2: Summary of Reaction Conditions and Yield for C-3 Chlorination

ParameterCondition
Halogenating AgentN-Chlorosuccinimide (NCS)
Stoichiometry1.1 equivalents
SolventDichloromethane
TemperatureRoom temperature to 40 °C
Reaction Time4-8 hours
Typical Yield80-90%

Characterization of Halogenated Products

The successful synthesis of the C-3 halogenated products can be confirmed by standard analytical techniques.

  • ¹H NMR: Expect a disappearance of the singlet corresponding to the H-3 proton and a downfield shift of the remaining aromatic protons.

  • ¹³C NMR: The C-3 signal will shift significantly, and its intensity may be reduced due to the quadrupolar effect of the halogen.

  • Mass Spectrometry: The mass spectrum will show the characteristic isotopic pattern for the halogenated compound (a 1:1 ratio for bromine isotopes and a 3:1 ratio for chlorine isotopes).

Workflow and Decision-Making Diagram

The following diagram outlines the experimental workflow and key decision points in the regioselective halogenation process.

G Start Start: 2-Methyl-8-nitroimidazo[1,2-a]pyridine Decision Choose Halogenation Start->Decision Bromination Bromination (Protocol 2) Decision->Bromination For Bromination Chlorination Chlorination (Protocol 3) Decision->Chlorination For Chlorination Workup_Br Aqueous Workup (Na2S2O3) Bromination->Workup_Br Workup_Cl Aqueous Workup (Na2SO3) Chlorination->Workup_Cl Purification Column Chromatography Workup_Br->Purification Workup_Cl->Purification Product_Br 3-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridine Purification->Product_Br Product_Cl 3-Chloro-2-methyl-8-nitroimidazo[1,2-a]pyridine Purification->Product_Cl Characterization Characterization (NMR, MS) Product_Br->Characterization Product_Cl->Characterization

Caption: Experimental workflow for regioselective halogenation.

Troubleshooting and Safety Precautions

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or temperature (for chlorination). Ensure that the halogenating agent is of high purity and the solvent is anhydrous.

  • Formation of Dihalogenated Products: The formation of dihalogenated products can occur if an excess of the halogenating agent is used. Careful control of stoichiometry is crucial.

  • Safety: N-halosuccinimides are irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be performed under an inert atmosphere to prevent moisture contamination.

Conclusion

The protocols detailed in this application note provide a reliable and efficient methodology for the regioselective C-3 halogenation of 2-methyl-8-nitroimidazo[1,2-a]pyridine. By understanding the underlying electronic principles and carefully controlling the reaction conditions, researchers can effectively synthesize these valuable halogenated intermediates for further elaboration in drug discovery and development programs.

References

  • Organic Chemistry Portal. (2024). N-Chlorosuccinimide (NCS). [Link][2]

Sources

The Strategic Application of 2-Methyl-8-nitroimidazo[1,2-a]pyridine as a Precursor for "Turn-On" Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Quenched Fluorophore

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of fluorescent probes due to its rigid, planar structure and favorable photophysical properties.[1][2] However, the strategic introduction of a nitro group at the 8-position, creating 2-methyl-8-nitroimidazo[1,2-a]pyridine, renders the molecule essentially non-fluorescent. This phenomenon, primarily attributed to photoinduced electron transfer (PET) where the electron-withdrawing nitro group quenches the fluorescence of the core, is not a limitation but rather a key design element for creating highly sensitive "turn-on" fluorescent probes.[3][4] The conversion of the nitro group to an electron-donating amino group restores and often enhances fluorescence, providing a distinct off/on signaling mechanism.[3][5]

This technical guide provides an in-depth exploration of 2-methyl-8-nitroimidazo[1,2-a]pyridine as a versatile precursor for the synthesis of advanced fluorescent probes. We will delve into the synthetic protocols, the mechanistic principles behind probe activation, and detailed application methodologies for researchers in cellular imaging and analyte detection.

Core Synthesis and Derivatization Strategy

The journey from the non-emissive precursor to a highly fluorescent probe involves a two-stage synthetic approach: the initial synthesis of the 2-methyl-8-nitroimidazo[1,2-a]pyridine core, followed by the crucial reduction of the nitro group and subsequent functionalization to install a recognition moiety for the target analyte.

Diagram of the Overall Workflow

Probe_Synthesis_Workflow Precursor 2-Amino-3-nitropyridine Core_Synthesis Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine Precursor->Core_Synthesis Bromoacetone Bromoacetone Bromoacetone->Core_Synthesis Nitro_Precursor 2-Methyl-8-nitroimidazo[1,2-a]pyridine (Non-fluorescent) Core_Synthesis->Nitro_Precursor Reduction Nitro Group Reduction Nitro_Precursor->Reduction Amino_Intermediate 8-Amino-2-methylimidazo[1,2-a]pyridine (Fluorescent) Reduction->Amino_Intermediate Functionalization Functionalization with Recognition Moiety Amino_Intermediate->Functionalization Final_Probe Analyte-Specific Fluorescent Probe ('Turn-On') Functionalization->Final_Probe

Caption: Overall workflow for the synthesis of a "turn-on" fluorescent probe.

Experimental Protocols

Part 1: Synthesis of the Precursor: 2-Methyl-8-nitroimidazo[1,2-a]pyridine

This protocol outlines the synthesis of the core heterocyclic structure. The reaction involves the condensation of 2-amino-3-nitropyridine with bromoacetone.

Materials:

  • 2-Amino-3-nitropyridine

  • Bromoacetone

  • Ethanol

  • Ice bath

  • Standard reflux apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-nitropyridine (e.g., 20.0 g) and bromoacetone (e.g., 22 g) in ethanol (1 L).

  • Heat the mixture to reflux and maintain for approximately 55 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the hydrobromide salt of the product.

  • Collect the crystalline product by suction filtration and wash with cold ethanol.

  • Dry the product under vacuum at 50°C.

Expected Outcome:

The procedure yields the hydrobromide salt of 2-methyl-8-nitro-imidazo[1,2-a]pyridine as a crystalline solid.

Part 2: Conversion to the Fluorescent Core: 8-Amino-2-methylimidazo[1,2-a]pyridine

The reduction of the nitro group to an amine is the critical step that "turns on" the fluorescence. This can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.

Materials:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Filtration apparatus with Celite

Procedure:

  • Dissolve 2-methyl-8-nitroimidazo[1,2-a]pyridine in methanol or ethanol in a suitable flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 8-amino-2-methylimidazo[1,2-a]pyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This method is chosen for its high efficiency and clean conversion of the nitro group to an amine with minimal side products.

  • Palladium on Carbon: Pd/C is a robust and widely used catalyst for hydrogenation reactions.

  • Celite Filtration: This is crucial for the complete and safe removal of the pyrophoric palladium catalyst from the reaction mixture.

Part 3: Functionalization to Create an Analyte-Specific Probe

The highly fluorescent 8-amino-2-methylimidazo[1,2-a]pyridine serves as a platform for introducing a recognition moiety that will selectively interact with the target analyte. The following is a representative protocol for creating a probe for nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor cells.[5] In this design, a self-immolative linker and a nitroaromatic group are attached to the amino group. The probe is initially non-fluorescent due to the quenching effect of the newly introduced nitro group. Upon reduction by NTR, the linker is cleaved, releasing the highly fluorescent 8-amino-2-methylimidazo[1,2-a]pyridine.

Diagram of "Turn-On" Mechanism for NTR Detection

NTR_Probe_Mechanism Probe Non-fluorescent Probe (8-amino-imidazo[1,2-a]pyridine with quencher) NTR Nitroreductase (NTR) + NADH Probe->NTR Reduction Reduction of Quencher's Nitro Group NTR->Reduction Cleavage Self-immolative Linker Cleavage Reduction->Cleavage Fluorophore Highly Fluorescent 8-Amino-2-methylimidazo[1,2-a]pyridine Cleavage->Fluorophore

Caption: Mechanism of a "turn-on" fluorescent probe for nitroreductase.

Application Protocols

Live Cell Imaging of Hypoxia

This protocol describes the use of an NTR-activated imidazo[1,2-a]pyridine-based probe for imaging hypoxic conditions in live cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa, A549)[1][6]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • NTR-activated fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

  • Incubator (37°C, 5% CO2 and hypoxic chamber with 1% O2)

Procedure:

  • Cell Culture: Culture the chosen cancer cell line in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates) to an appropriate confluency.

  • Induction of Hypoxia: To mimic tumor microenvironments, incubate one set of cells in a hypoxic chamber (1% O2) for 12-24 hours prior to and during the experiment. Maintain a parallel set of cells under normoxic conditions (ambient air with 5% CO2) as a control.

  • Probe Loading: Prepare a working solution of the fluorescent probe (e.g., 5-10 µM) in serum-free cell culture medium.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe working solution to both the hypoxic and normoxic cells.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the probe solution and wash the cells twice with pre-warmed PBS to remove any excess, non-internalized probe.

  • Imaging: Add fresh, pre-warmed cell culture medium to the cells. Image the cells using a fluorescence microscope. For a blue-emitting fluorophore, a DAPI filter set is typically suitable.

  • Data Analysis: Compare the fluorescence intensity between the hypoxic and normoxic cells. A significantly higher fluorescence signal in the hypoxic cells indicates the presence of elevated nitroreductase activity and, consequently, a hypoxic state.

Causality Behind Experimental Choices:

  • Hypoxic Chamber: This is essential to create an in vitro model of the low-oxygen conditions found in solid tumors, which leads to the upregulation of nitroreductase.

  • Serum-Free Medium for Loading: Serum can sometimes interfere with probe uptake or cause non-specific binding. Using a serum-free medium during the loading phase can improve results.

  • Washing Steps: These are critical to reduce background fluorescence from the probe that has not been taken up by the cells, thereby improving the signal-to-noise ratio.

Quantitative Data and Performance Benchmarking

The effectiveness of a fluorescent probe is determined by several key photophysical parameters. The following table provides a comparative overview of representative imidazo[1,2-a]pyridine-based probes for different analytes.

Probe TypeAnalyteQuantum Yield (Φ)Stokes Shift (nm)Limit of Detection (LOD)Reference
Fused ImidazopyridineFe³⁺--4.0 ppb[3][6]
Imidazo[1,2-a]pyridine-basedHg²⁺--1.0 ppb[6]
Imidazo[1,2-a]pyridine-Boronate EsterH₂O₂---[7]

Note: Specific quantitative data for probes derived directly from 2-methyl-8-nitroimidazo[1,2-a]pyridine is limited in the public domain and would need to be determined experimentally.

Conclusion

2-Methyl-8-nitroimidazo[1,2-a]pyridine is a highly valuable precursor for the development of "turn-on" fluorescent probes. Its inherent lack of fluorescence, which can be reversed upon chemical modification of the nitro group, provides a robust mechanism for creating probes with high signal-to-background ratios. The synthetic versatility of the resulting 8-amino intermediate allows for the incorporation of a wide range of recognition moieties, enabling the detection of various biologically and environmentally important analytes. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and implement novel fluorescent probes based on this promising scaffold.

References

  • Le Guern, F., et al. (2021). Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Molecules, 26(4), 1122. Available from: [Link]

  • Fan, J., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. Available from: [Link]

  • Mishra, D. R., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(51), 29856-29863. Available from: [Link]

  • Wang, Y., et al. (2020). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. Analyst, 145(18), 6129-6135. Available from: [Link]

  • Kim, H. M., et al. (2015). A resorufin-based fluorescent turn-on probe responsive to nitroreductase activity and its application to bacterial detection. Chemical Communications, 51(63), 12593-12596. Available from: [Link]

  • Mishra, D. R., et al. (2022). Recent Advances in Synthesis and Photophysical Applications of Pyridine‐Based Heterocycles. ChemistrySelect, 7(24), e202201138. Available from: [Link]

  • Mishra, D. R., et al. (2020). Imidazo[1,2‐a]pyridine Based D‐π‐A Fluorescent Sensor for Detection of Diethylcyanophosphonate. ChemistrySelect, 5(45), 14246-14251. Available from: [Link]

  • Singh, P., et al. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 9(51), 29856-29863. Available from: [Link]

  • Castillo, J., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 84. Available from: [Link]

  • Chambers, L. J., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available from: [Link]

  • Castillo, J., et al. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6, 84. Available from: [Link]

  • Li, Y., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg 2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 3(3), 643-649. Available from: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Ferreira, L. A. P., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 18(1), 10. Available from: [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: [Link]

  • Nagy, E., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(22), 5099. Available from: [Link]

  • Ferreira, L. A. P., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5124. Available from: [Link]

  • Le Guern, F., et al. (2021). Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy. Molecules, 26(4), 1122. Available from: [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. Available from: [Link]

  • Li, Y., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 3(3), 643-649. Available from: [Link]

  • Li, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(14), 5378. Available from: [Link]

  • Tanaka, S., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 644-652. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-Methyl-8-nitroimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield and purity. This document provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific reasoning behind these recommendations.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. Each issue is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, or the reaction is not proceeding at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, which is a variation of the classic Tschitschibabin reaction, can be attributed to several factors. The reaction involves the condensation of 2-amino-3-nitropyridine with an α-haloketone like chloroacetone or bromoacetone. Here’s a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials: The purity of 2-amino-3-nitropyridine and chloro/bromoacetone is critical. Impurities in the aminopyridine can inhibit the reaction, while old or decomposed haloacetone can lead to a variety of side products.

    • Solution: Ensure your 2-amino-3-nitropyridine is of high purity. If necessary, it can be recrystallized. Chloro- or bromoacetone should be freshly distilled or from a newly opened bottle, as they can degrade over time.

  • Reaction Conditions: The choice of solvent, temperature, and reaction time are crucial parameters that significantly influence the yield.

    • Solution:

      • Solvent: While ethanol is commonly used, other polar aprotic solvents like DMF or acetonitrile can sometimes improve yields by better-solubilizing the starting materials and intermediates.[1]

      • Temperature: The reaction often requires heating. If you are running the reaction at a lower temperature, consider increasing it to the reflux temperature of the chosen solvent. However, excessive heat can also promote side reactions, so optimization is key.

      • Reaction Time: This reaction can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, extend the duration.

  • Incomplete Reaction: The reaction may stall before completion.

    • Solution: As mentioned, monitoring by TLC is essential. If the reaction has stalled, a slight increase in temperature or the addition of a catalyst might be necessary. While this specific reaction is often run without a catalyst, for related imidazo[1,2-a]pyridine syntheses, various catalysts have been shown to improve yields.[2]

  • Modern Synthetic Approaches: Consider alternative energy sources to drive the reaction to completion more efficiently.

    • Solution: Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines.[3][4] This method provides rapid and uniform heating, which can overcome activation energy barriers more effectively than conventional heating.

A proposed workflow for troubleshooting low yield is presented below:

LowYieldTroubleshooting start Low or No Yield check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed failure Persistent Low Yield check_purity->failure Impure Materials monitor_reaction Monitor Reaction Progress (TLC) optimize_conditions->monitor_reaction Conditions Adjusted (Solvent, Temp, Time) consider_alternatives Consider Alternative Methods monitor_reaction->consider_alternatives Reaction Stalled success Improved Yield monitor_reaction->success Reaction Complete consider_alternatives->success Microwave Synthesis Successful consider_alternatives->failure No Improvement ReactionMechanism reactants 2-Amino-3-nitropyridine + Chloroacetone intermediate1 N-Alkylated Intermediate reactants->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Methyl-8-nitroimidazo[1,2-a]pyridine intermediate2->product Dehydration

Caption: Simplified reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in this synthesis?

The nitro group (-NO₂) at the 8-position is a strong electron-withdrawing group. This has two main effects:

  • It deactivates the pyridine ring towards electrophilic attack, which is generally not a concern in this specific reaction mechanism.

  • More importantly, it increases the acidity of the protons on the pyridine ring and can influence the overall electronic properties and reactivity of the starting material and the final product.

Q2: Can I use bromoacetone instead of chloroacetone?

Yes, bromoacetone is often used and can be more reactive than chloroacetone due to the better leaving group ability of bromide compared to chloride. This may lead to shorter reaction times. However, bromoacetone is also generally more expensive and less stable.

Q3: What is the best method for purifying the final product?

The purification of 2-Methyl-8-nitroimidazo[1,2-a]pyridine can be challenging due to the presence of polar side products.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is often the most effective method for obtaining a high-purity product.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be employed to separate the product from impurities.

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with a dilute acid. The aqueous layer containing the protonated product is then basified to precipitate the pure product, which is then extracted back into an organic solvent.

Q4: Are there any safety precautions I should be aware of?

  • α-Haloketones (Chloroacetone/Bromoacetone): These are lachrymators and are toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • 2-Amino-3-nitropyridine: This compound is a potential irritant. Standard laboratory safety practices should be followed.

  • Solvents: Handle all organic solvents in a fume hood and away from ignition sources.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

This protocol is based on the classical Tschitschibabin condensation reaction.

Materials:

  • 2-Amino-3-nitropyridine

  • Chloroacetone (or Bromoacetone)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-nitropyridine (1.0 eq.) in anhydrous ethanol.

  • To this solution, add chloroacetone (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

This method can significantly reduce the reaction time and potentially improve the yield. [3][4] Materials:

  • 2-Amino-3-nitropyridine

  • Chloroacetone (or Bromoacetone)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-3-nitropyridine (1.0 eq.) and chloroacetone (1.1 eq.) in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a temperature of 100-120 °C for 15-30 minutes. The optimal time and temperature may need to be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

Data Presentation

The following table provides a hypothetical comparison of reaction conditions to guide optimization efforts. Actual yields may vary.

EntryReactant BSolventTemperature (°C)Time (h)MethodYield (%)
1ChloroacetoneEthanolReflux48Conventional~50-60
2BromoacetoneEthanolReflux24Conventional~60-70
3ChloroacetoneDMF10024Conventional~65-75
4ChloroacetoneEthanol1200.5Microwave>80

References

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., ... & Chapat, J. P. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of medicinal chemistry, 41(25), 5108–12. [Link]

  • Kauthale, S. S., & Badsara, S. S. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2145-2151. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., ... & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

  • Wikipedia contributors. (2023, April 29). Chichibabin pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Dahmoshi, H. O. M., & Al-Majidi, S. M. H. (2020). An efficient and catalyst-free synthesis of N-Arylidene-2-Arylimidazo[1,2-A]pyridine-3-ylamine derivatives via Strecker reaction under controlled microwave heating. ResearchGate. [Link]

  • Kumar, A., Kumar, S., & Saxena, A. (2020).
  • Yan, R. L., Yan, H., Ma, C., Ren, Z. Y., Gao, X. A., Huang, G. S., & Liang, Y. M. (2012). Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines with Aminopyridines and Nitroolefins Using Air as Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. [Link]

  • Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2015). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Semantic Scholar.
  • de la Cruz, F. N., Rodríguez, J. C., Maldonado, R. A., Ramírez-García, G., & Cervantes, E. D. (2020). Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives.
  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 86(1), 388-402. [Link]

  • Cervantes-Reyes, M., Gamez-Montano, R., & Gonzalez-García, G. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]

Sources

Troubleshooting impurities in 2-Methyl-8-nitroimidazo[1,2-a]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-8-nitroimidazo[1,2-a]pyridine Synthesis

Introduction

Welcome to the technical support guide for the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. This molecule is a key heterocyclic scaffold in medicinal chemistry, frequently serving as a precursor for various drug candidates.[1][2] The inherent reactivity of the nitro-substituted pyridine ring and the α-haloketone coupling partner can, however, lead to specific challenges regarding purity and yield.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 2-Methyl-8-nitroimidazo[1,2-a]pyridine?

The most common and direct method is a variation of the Tschitschibabin (or Chichibabin) reaction.[3] This involves the condensation of 2-amino-3-nitropyridine with an α-haloketone, typically chloroacetone or bromoacetone, in a suitable solvent.

The reaction proceeds via a two-step mechanism:

  • N-Alkylation: The ring nitrogen of 2-amino-3-nitropyridine, being more nucleophilic than the exocyclic amino group, attacks the α-carbon of chloroacetone, displacing the chloride and forming an N-(2-oxopropyl)-2-amino-3-nitropyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the ketone carbonyl. The resulting hemiaminal intermediate subsequently dehydrates to form the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-3-nitropyridine 2-amino-3-nitropyridine Pyridinium Salt Pyridinium Salt 2-amino-3-nitropyridine->Pyridinium Salt N-Alkylation Chloroacetone Chloroacetone Chloroacetone->Pyridinium Salt Cyclized Hemiaminal Cyclized Hemiaminal Pyridinium Salt->Cyclized Hemiaminal Intramolecular Cyclization 2-Methyl-8-nitroimidazo[1,2-a]pyridine 2-Methyl-8-nitroimidazo[1,2-a]pyridine Cyclized Hemiaminal->2-Methyl-8-nitroimidazo[1,2-a]pyridine Dehydration

Caption: Reaction mechanism for 2-Methyl-8-nitroimidazo[1,2-a]pyridine synthesis.

Q2: My crude reaction mixture is a dark, tarry mess with low yield. What's causing this and how can I prevent it?

This is a common issue arising from polymerization and degradation pathways, which are exacerbated by heat and the presence of base.

Probable Causes:

  • Self-Condensation of Chloroacetone: α-Haloketones can undergo self-condensation, especially at elevated temperatures or in the presence of a base, leading to complex polymeric byproducts.

  • Degradation of Nitro-aromatics: Nitro-substituted pyridines can be sensitive to strong bases and high temperatures, leading to decomposition and the formation of colored impurities.

  • Reaction Conditions Too Harsh: Excessive heat (refluxing in high-boiling solvents for extended periods) accelerates side reactions more than the desired product formation.

Preventative Measures & Solutions:

  • Temperature Control: Maintain the lowest effective temperature. Start the reaction at room temperature and gently warm only if necessary. A range of 60-80°C is often sufficient.

  • Reagent Purity: Ensure the 2-amino-3-nitropyridine is pure and the chloroacetone is fresh and free from acidic impurities (which can catalyze polymerization).

  • Choice of Base: If a base is used to scavenge the generated HCl/HBr, opt for a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like hydroxides or alkoxides.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions that contribute to color formation.

  • Solvent Selection: Use a solvent like ethanol or acetone which allows for moderate reaction temperatures. High-boiling solvents like DMF or toluene should be used with caution.[4]

Q3: My TLC and NMR show multiple spots/peaks close to my product. What are the likely impurities?

Identifying impurities is key to optimizing the reaction. Besides unreacted starting materials, several byproducts are possible.

Impurity ClassProbable Structure / OriginHow to Identify (¹H NMR / LC-MS)
Starting Materials Unreacted 2-amino-3-nitropyridine or Chloroacetone.NMR: Look for the characteristic singlet of the chloroacetone methyl group (~2.3 ppm) and the distinct aromatic signals of the starting pyridine. LC-MS: Peaks corresponding to the exact masses of the starting materials.
Regioisomer 8-Methyl-5-nitroimidazo[1,2-a]pyridine (from potential 2-amino-6-nitropyridine impurity in starting material).NMR: A different pattern of aromatic proton signals due to the altered substitution. Requires careful 2D NMR analysis (COSY, NOESY) for confirmation. LC-MS: Same mass as the desired product, but different retention time.
Dimerization/Polymerization Products from the self-condensation of chloroacetone or reaction of the product with starting material.NMR: Broad, unresolved humps in the baseline. LC-MS: A series of peaks with repeating mass units or masses significantly higher than the product.
Hydrolysis Product 2-Methyl-imidazo[1,2-a]pyridin-8-ol (if water is present and a side-reaction occurs).NMR: Significant shift in aromatic protons, potential loss of a signal if a proton is exchanged. LC-MS: A mass corresponding to the replacement of -NO₂ with -OH.

Troubleshooting Workflow for Impurity Identification:

G A Impurity Detected in Crude Product (TLC/LC-MS/NMR) B Run LC-MS Analysis A->B C Mass matches starting materials? B->C Compare m/z D Mass matches product isomer? C->D No F Optimize reaction time/stoichiometry. Improve purification. C->F Yes E Mass is >> product mass? D->E No G Source starting materials carefully. Use high-resolution chromatography. D->G Yes H Polymerization/Degradation. Reduce temperature, check reagent purity. E->H Yes I Other unexpected mass? E->I No J Consider side reactions (e.g., hydrolysis). Use MS/MS fragmentation and 2D NMR. I->J Yes

Caption: Logical workflow for identifying unknown impurities.

Q4: What are the best practices for purifying 2-Methyl-8-nitroimidazo[1,2-a]pyridine?

Purification typically requires a two-step approach for achieving high purity suitable for drug development applications.

  • Flash Column Chromatography: This is the primary method for removing the bulk of impurities.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like Hexane or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane) is effective. Start with a low polarity (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increase the polarity to elute your product. The nitro group makes the product quite polar, so a higher percentage of the polar solvent will be needed compared to the non-nitro analogue.

  • Recrystallization: This is the final polishing step to remove trace impurities and obtain a crystalline solid with a sharp melting point.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Good starting points for screening are Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixtures. Dissolve the crude solid in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Materials:

  • 2-amino-3-nitropyridine (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-nitropyridine and sodium bicarbonate.

  • Add anhydrous ethanol to create a slurry (approx. 10-15 mL per gram of aminopyridine).

  • Begin stirring and add chloroacetone dropwise to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78°C) and monitor the reaction progress by TLC (e.g., using 50% Ethyl Acetate/Hexane as eluent). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture to remove the sodium bicarbonate and sodium chloride byproduct. Wash the solid with a small amount of ethanol.

  • Combine the filtrate and washings, then remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can now be taken for purification as described in Protocol 2.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude product from Protocol 1

  • Silica Gel (230-400 mesh)

  • Solvents: Hexane (or Heptane) and Ethyl Acetate

Procedure:

  • Prepare a silica gel column. The amount of silica should be roughly 50-100 times the weight of the crude product.

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like acetone or dichloromethane), adding the silica, and then evaporating the solvent completely. This creates a dry powder.

  • Load the dry-loaded crude product onto the top of the prepared column.

  • Begin eluting the column with a low-polarity solvent mixture (e.g., 10% Ethyl Acetate in Hexane).

  • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% Ethyl Acetate) while collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, typically as a yellow or off-white solid.[5]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2026). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Retrieved from [Link]

  • PMC. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Retrieved from [Link]

  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. Retrieved from [Link]

  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PubMed. (2009). Validated method for determination of eight banned nitroimidazole residues in natural casings by LC/MS/MS with solid-phase extraction. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI. Retrieved from [Link]

  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of highly deactivated imidazo[1,2-a]pyridine derivatives. The synthesis of 2-methyl-8-nitroimidazo[1,2-a]pyridine via the classical Tschitschibabin (Chichibabin) reaction presents unique kinetic challenges due to the strong electron-withdrawing nature of the nitro group.

This guide provides a self-validating experimental framework, mechanistic insights, and a targeted troubleshooting Q&A to ensure high-yield, reproducible syntheses.

Mechanistic Overview & Causality

The formation of the imidazo[1,2-a]pyridine core relies on the cyclocondensation of 2-amino-3-nitropyridine with an α -haloketone (e.g., bromoacetone)[1].

The presence of the nitro group at the 3-position of the pyridine ring severely depletes the electron density of the endocyclic pyridine nitrogen. Consequently, the initial SN​2 attack (the rate-limiting step) is drastically slowed. Understanding this causality is critical: attempts to force the reaction with excessive heat often lead to the degradation of the haloketone rather than accelerating the desired pathway.

Mechanism Reactants 2-Amino-3-nitropyridine + Bromoacetone Step1 N-Alkylation (Pyridinium Intermediate) Reactants->Step1 Rate-Limiting SN2 Attack (Endocyclic N) Step2 Intramolecular Cyclization (Carbinolamine Formation) Step1->Step2 Exocyclic Amine Attack (Fast) Step3 Dehydration & Aromatization (-H2O, -HBr) Step2->Step3 Proton Transfer Product 2-Methyl-8-nitroimidazo[1,2-a]pyridine (Hydrobromide Salt) Step3->Product Base Neutralization (Optional)

Mechanism of the Tschitschibabin synthesis for 2-methyl-8-nitroimidazo[1,2-a]pyridine.

Standard Experimental Protocol

This methodology is optimized for reliability and scalability, adapted from established 55-hour reflux protocols[2][3].

Reagents:

  • 2-Amino-3-nitropyridine: 20.0 g (144 mmol)

  • Bromoacetone: 22.0 g (160 mmol, 1.1 eq)

  • Anhydrous Ethanol: 1.0 L

Step-by-Step Workflow:

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 20.0 g of 2-amino-3-nitropyridine in 1 L of strictly anhydrous ethanol.

  • Reagent Addition: Slowly add 22.0 g of bromoacetone to the stirring suspension. (Caution: Bromoacetone is a potent lachrymator and alkylating agent; perform this step in a well-ventilated fume hood).

  • Reflux (Kinetic Phase): Heat the mixture to a gentle reflux (approx. 78°C) for 55 hours[2]. Observation: The solution will progressively darken from yellow to a deep amber as the pyridinium intermediate forms and cyclizes.

  • Crystallization: Remove the heat source and allow the flask to reach room temperature. Transfer the flask to an ice bath (0–5°C) and let it stand for 2 hours. Observation: The product will precipitate as a dense, crystalline hydrobromide salt.

  • Isolation: Filter the crystalline hydrobromide under vacuum suction. Wash the filter cake with ice-cold ethanol ( 2×50 mL) to flush out unreacted starting materials and soluble polymeric byproducts.

  • Drying: Dry the solid in a vacuum oven at 50°C to constant weight. Expected yield: ~17.2 g (m.p. 300°C with decomposition)[2][3].

Optimization Data Matrix

To address the sluggish kinetics caused by the 8-nitro group, various optimization strategies can be employed. The table below summarizes quantitative data comparing different reaction conditions[4].

HaloketoneSolventAdditiveTemp / TimeYield (%)Scientific Observation / Causality
Bromoacetone EthanolNoneReflux / 55 h55–60%Standard protocol; slow conversion due to deactivated endocyclic nitrogen[2].
Bromoacetone EthanolNaHCO₃ (1.5 eq)Reflux / 24 h75%Acid neutralization prevents protonation of starting material, accelerating cyclization[4].
Chloroacetone EthanolNaI (0.1 eq)Reflux / 48 h65%In situ Finkelstein reaction generates highly reactive iodoacetone; less lachrymatory.
Bromoacetone DMFNone100°C / 12 h<40%High temperatures cause rapid haloketone polymerization, resulting in tarry mixtures.
Bromoacetone EthanolNaHCO₃ (1.5 eq)Microwave (120°C) / 30 min85%Dielectric heating overcomes the high activation energy barrier of the initial SN​2 step.

Troubleshooting Guides & FAQs

Q1: My reaction yielded a black, tarry mixture instead of a crystalline product. What went wrong? A1: This is a classic symptom of haloketone degradation. Bromoacetone is highly reactive and prone to polymerization at prolonged high temperatures, especially if the solvent is not strictly anhydrous. Solution: Ensure your ethanol is anhydrous. Maintain a gentle reflux rather than a vigorous boil. If the problem persists, consider switching to chloroacetone with a catalytic amount of NaI, which provides a more controlled release of the reactive electrophile.

Q2: The conversion is incomplete even after the recommended 55 hours. How can I drive the reaction to completion? A2: As HBr is liberated during the N-alkylation and dehydration steps, it protonates the unreacted 2-amino-3-nitropyridine, rendering it completely non-nucleophilic. Solution: Add a mild, non-nucleophilic base such as NaHCO₃ (1.5 equivalents) to the reaction mixture[4]. This neutralizes the HBr, keeping the starting material in its active free-base form and significantly reducing the required reaction time.

Q3: How do I isolate the free base from the hydrobromide salt obtained in the standard protocol? A3: The Tschitschibabin reaction naturally yields the hydrobromide salt. Solution: To obtain the free base, suspend the filtered crystalline salt in distilled water. Slowly add saturated aqueous NaHCO₃ or dilute NaOH dropwise under vigorous stirring until the pH reaches 8. The free base of 2-methyl-8-nitroimidazo[1,2-a]pyridine will precipitate. Filter, wash with cold water, and dry under vacuum.

Q4: Does the cyclization occur at the endocyclic pyridine nitrogen or the exocyclic amino group first? A4: Mechanistically, the initial alkylation strictly occurs at the endocyclic pyridine nitrogen[1]. Despite the electron-withdrawing nitro group, the endocyclic nitrogen remains more nucleophilic than the exocyclic primary amine, which is conjugated with the electron-deficient pyridine ring. Following the formation of the N-alkyl pyridinium intermediate, the exocyclic amine performs an intramolecular nucleophilic attack on the ketone carbonyl to close the imidazole ring.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Synthesis of C. 2-methyl-8-nitro-imidazo[1,2-a]pyridine (US05112834)
  • Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines Source: BenchChem URL

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Methyl-8-nitroimidazo[1,2-a]pyridine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound, particularly in Dimethyl Sulfoxide (DMSO). As researchers and drug development professionals, successfully preparing stock solutions is the critical first step for any downstream experiment. This guide is designed to help you navigate and overcome the common solubility hurdles associated with this class of molecule.

Understanding the Molecule: Why is Solubility a Challenge?

2-Methyl-8-nitroimidazo[1,2-a]pyridine possesses a rigid, planar, fused heterocyclic ring system. Such structures often exhibit strong intermolecular forces (pi-pi stacking) in their solid state, leading to high crystal lattice energy. This energy must be overcome by the solvent for dissolution to occur. Furthermore, the presence of a highly polar nitro group (-NO2) can influence its interaction with solvents.[1][2][3] While nitro groups can increase polarity, they don't guarantee solubility in all polar solvents, and aromatic nitro compounds are often insoluble in water.[2]

DMSO is a powerful, polar aprotic solvent, celebrated for its ability to dissolve a wide range of both polar and nonpolar compounds, making it a "universal solvent" in many drug discovery contexts.[4][5][6] However, even DMSO has its limits, and compounds with high crystal lattice energy can prove difficult to dissolve, requiring more than simple mixing.

Frequently Asked Questions (FAQs)

Q1: I've added the standard amount of DMSO to my vial of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, but it's not dissolving. What should I do first?

A1: Do not assume the compound is insoluble. Initial insolubility at room temperature is common for this structural class. The first steps involve providing additional energy to overcome the crystal lattice forces.

  • Vortexing: Ensure the vial is capped tightly and vortex the mixture vigorously for 1-2 minutes.

  • Gentle Heating: Warm the solution in a water bath at 37-50°C for 5-10 minutes.[7] Intermittently vortex the sample during heating. Many compounds that appear insoluble at room temperature will readily dissolve with gentle heat. Caution: Always be aware of the thermal stability of your compound. While DMSO itself is stable at these temperatures, the solute may not be.[7]

  • Sonication: If a heated water bath is unavailable or ineffective, sonicating the sample in an ultrasonic bath for 5-15 minutes can also provide the energy needed to break apart solid aggregates and facilitate dissolution.

Q2: I've heated the solution, and it dissolved. But when it cools to room temperature, the compound precipitates. How can I prevent this?

A2: This indicates you have created a supersaturated solution. The concentration you are targeting is likely above the compound's thermodynamic solubility limit in pure DMSO at room temperature. You have two primary options:

  • Work with a Warmed Stock: For immediate use in experiments, you can gently re-warm the stock solution to redissolve the compound just before you make dilutions into your aqueous assay buffer. This is a common practice, but ensure the final concentration of DMSO in your assay is low and consistent across all experiments.[8][9]

  • Lower the Stock Concentration: The most straightforward solution is to prepare a new, less concentrated stock solution. If a 10 mM stock precipitates, try preparing a 5 mM or 1 mM stock, which is more likely to remain in solution at room temperature.

Q3: Can I use a solvent other than DMSO?

A3: While DMSO is standard, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) could be considered.[10][11] However, these solvents may have different toxicity profiles and effects on downstream assays, so they should be validated carefully. For many biological applications, DMSO is preferred due to its broad miscibility with aqueous media and relatively low toxicity at typical working concentrations.[4][12][13]

Q4: How stable is 2-Methyl-8-nitroimidazo[1,2-a]pyridine in DMSO?

A4: The stability of any compound in DMSO depends on its chemical structure and storage conditions.[14][15][16] Generally, most compounds are stable in anhydrous DMSO when stored properly (frozen, protected from light).[15][17] However, issues can arise from:

  • Water Content: DMSO is hygroscopic. Absorbed water can lead to hydrolysis of sensitive compounds over time.[15][17]

  • Freeze-Thaw Cycles: While studies show many compounds are stable over multiple freeze-thaw cycles, it's best practice to minimize them.[16][17] Aliquoting your stock solution into single-use volumes is highly recommended.

  • Light Exposure: Imidazo[1,2-a]pyridine derivatives can be light-sensitive. Always store solutions in amber vials or protected from light.

In-Depth Troubleshooting Protocols

If the basic steps have failed, a more systematic approach is required. The following protocols offer advanced strategies for solubilization.

Protocol 1: Systematic Co-Solvent Screening

Rationale: Adding a second, miscible solvent (a co-solvent) can disrupt the solute-solute interactions that favor the solid state and improve solvation.[11][18] This protocol uses small volumes to screen for an effective co-solvent system.

Materials:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine

  • Anhydrous, high-purity DMSO

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), N-Methyl-2-pyrrolidone (NMP)

  • Microcentrifuge tubes or small glass vials

  • Vortexer and water bath

Procedure:

  • Weigh out a small, equal amount of your compound into four separate vials (e.g., 1 mg each).

  • To each vial, add the volume of DMSO required to reach your target concentration (e.g., for 10 mM from 1 mg of a 177.16 g/mol compound, this would be ~56.4 µL). Vortex thoroughly.

  • Vial 1 (Control): Add no co-solvent.

  • Vial 2 (Ethanol): Add the co-solvent in a 9:1 ratio of DMSO:Ethanol. (e.g., add 6.3 µL of Ethanol).

  • Vial 3 (PG): Add the co-solvent in a 9:1 ratio of DMSO:PG.

  • Vial 4 (PEG 400): Add the co-solvent in a 9:1 ratio of DMSO:PEG 400.

  • Vortex all vials vigorously for 2 minutes.

  • If not dissolved, heat all vials at 40°C for 10 minutes, vortexing intermittently.

  • Allow vials to cool to room temperature and observe for precipitation over 1-2 hours.

  • Assess which co-solvent system provides the best solubility and stability.

System DMSO:Co-Solvent Ratio Typical Application Notes
DMSO / Ethanol9:1 to 4:1Ethanol can improve solubility for moderately polar compounds. Evaporates faster.
DMSO / PG9:1 to 3:1PG is a viscous solvent often used in formulations. Good for maintaining solubility.
DMSO / PEG 4009:1 to 3:1A non-volatile polymer effective at preventing precipitation. Often used in preclinical formulations.[19]
DMSO / NMP9:1 to 4:1NMP is a very strong solvent, but check its compatibility with your assay system.[10]

Table 1: Suggested starting ratios and notes for common co-solvent systems.

Protocol 2: pH Modification

Rationale: The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom.[20] Protonating this nitrogen by slightly acidifying the solvent can create a salt form of the compound, which is often significantly more soluble than the free base.

Materials:

  • Compound and DMSO

  • Acidifying agent: A dilute solution of HCl in DMSO or a small amount of a solid organic acid like citric acid.

Procedure:

  • Prepare a suspension of your compound in DMSO at the target concentration.

  • Add a very small, sub-stoichiometric amount of the acidifying agent. For example, add 0.1 to 0.5 equivalents of acid relative to your compound.

  • Vortex vigorously and observe for dissolution. Gentle warming can be applied concurrently.

  • Critical Note: This method will change the properties of your compound. The protonated form may have different biological activity. Furthermore, the pH change could directly impact your assay. This method is best suited for chemical synthesis workups or when the downstream application is insensitive to a minor pH shift.

Logical Workflow for Solubility Troubleshooting

The following diagram outlines a decision-making process for systematically addressing solubility issues.

Solubility_Workflow start Start: Weigh Compound add_dmso Add pure DMSO to target concentration start->add_dmso vortex Vortex vigorously (2-3 min) add_dmso->vortex check1 Is it fully dissolved? vortex->check1 heat_sonicate Heat (40-50°C) or Sonicate (10-15 min) check1->heat_sonicate No success Success! Proceed with experiment. Aliquot and store at -20°C. check1->success Yes check2 Is it fully dissolved? heat_sonicate->check2 cool Cool to Room Temp check2->cool Yes troubleshoot Insolubility Issue Detected check2->troubleshoot No check3 Does it stay dissolved? cool->check3 check3->success Yes check3->troubleshoot No lower_conc Option 1: Lower Stock Concentration troubleshoot->lower_conc cosolvent Option 2: Use Co-Solvent System (See Protocol 1) troubleshoot->cosolvent ph_mod Option 3: pH Modification (Assay Permitting) troubleshoot->ph_mod re_evaluate Re-evaluate chosen method lower_conc->re_evaluate cosolvent->re_evaluate ph_mod->re_evaluate re_evaluate->add_dmso

Caption: A step-by-step workflow for troubleshooting compound solubility in DMSO.

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • DMSO Physical Properties - gChem. Gaylord Chemical. [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. [Link]

  • Dimethyl sulfoxide. American Chemical Society. [Link]

  • Nitro Compounds: Organic Chemistry Study Guide. Fiveable. [Link]

  • Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. SpringerLink. [Link]

  • NITRO COMPOUNDS. A-Z Chemistry. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores Online. [Link]

  • 24.6: Nitro Compounds. Chemistry LibreTexts. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. ACS Publications. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. [Link]

  • Cosolvents Dimethyl Sulfoxide Research Articles - Page 1. R Discovery. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • Solubility of Nitro Containing Molecules : r/chemistry. Reddit. [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. SAGE Journals. [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2. PubChem. [Link]

  • Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

Sources

How to prevent thermal degradation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with 2-Methyl-8-nitroimidazo[1,2-a]pyridine. As a specialized heterocyclic compound, its stability is paramount for reproducible and reliable experimental outcomes. This document addresses potential challenges related to its thermal degradation, offering troubleshooting advice and preventative strategies based on established principles of organic chemistry and material handling.

Understanding the Stability of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

While specific thermal degradation studies on 2-Methyl-8-nitroimidazo[1,2-a]pyridine are not extensively published, we can infer its stability profile by examining its core structural components: the imidazo[1,2-a]pyridine scaffold and the nitroaromatic group.

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heteroaromatic structure that is generally stable. However, the presence of the electron-withdrawing nitro group can significantly influence the molecule's thermal lability. Nitroaromatic compounds are known to be susceptible to thermal decomposition, which can proceed through various pathways.

One common degradation pathway for nitroaromatic compounds involves the homolytic cleavage of the C-NO2 bond.[1][2] Another potential mechanism is the isomerization of the nitro group to a nitrite, followed by cleavage of the O-NO bond.[1] The presence of a methyl group, particularly in close proximity to the nitro group, can introduce additional decomposition pathways, such as intramolecular rearrangements.[1][3][4]

It is also important to consider that the decomposition of nitroaromatic compounds can be autocatalytic, meaning the degradation products can accelerate further decomposition.[3][4][5] This underscores the importance of proper storage and handling to prevent the initiation of this process.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and concerns regarding the stability of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Q1: I suspect my sample of 2-Methyl-8-nitroimidazo[1,2-a]pyridine has degraded. What are the visual signs?

A1: Thermal degradation can lead to a change in the physical appearance of your compound. Look for:

  • Color Change: A noticeable darkening or change from the expected color.

  • Change in Physical State: The appearance of oily substances or melting at a lower temperature than specified.

  • Insolubility: Difficulty in dissolving the compound in a solvent in which it is normally soluble.

Q2: My experimental results are inconsistent. Could thermal degradation of my starting material be the cause?

A2: Absolutely. The purity of your starting material is critical. If 2-Methyl-8-nitroimidazo[1,2-a]pyridine has degraded, you are introducing impurities into your reaction, which can lead to:

  • Lower yields of your desired product.

  • Formation of unexpected side products.

  • Inhibition or alteration of catalytic activity.

  • Inaccurate analytical readings.

Q3: How can I confirm if my sample has degraded?

A3: Several analytical techniques can be employed to assess the purity and identify degradation products:[6][7]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of a mixture.[6][8] A degraded sample will show additional peaks corresponding to impurities.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, GC can also be used to detect degradation products.[6][9] Detectors like the Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) are particularly sensitive to nitro compounds.[7][10]

  • Mass Spectrometry (MS): Coupling HPLC or GC with MS can help in identifying the molecular weights of the degradation products, providing clues to their structures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through the appearance of new signals in the spectrum.

Q4: What are the primary factors that can accelerate the thermal degradation of this compound?

A4: The following factors can negatively impact the stability of 2-Methyl-8-nitroimidazo[1,2-a]pyridine:

  • Elevated Temperatures: This is the most significant factor. Even temperatures well below the melting point can cause slow decomposition over time.

  • Presence of Contaminants: Acids, bases, and metal ions can catalyze degradation reactions.[3][4]

  • Exposure to Light: Photolytic decomposition can occur, especially for compounds with chromophores like the nitro group.[8]

  • Presence of Oxidizing Agents: These can react with the molecule and initiate degradation.[8]

  • Atmosphere: The presence of oxygen and moisture can contribute to decomposition pathways.[11]

Preventative Strategies and Best Practices

To ensure the long-term stability and integrity of your 2-Methyl-8-nitroimidazo[1,2-a]pyridine, adhere to the following guidelines.

Storage Conditions

Proper storage is the first line of defense against thermal degradation.

ParameterRecommended ConditionRationale
Temperature Store at or below the recommended temperature, typically refrigerated (2-8 °C) or frozen (-20 °C).Lower temperatures significantly reduce the rate of chemical reactions, including decomposition.[12][13]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with oxygen and moisture, which can participate in degradation reactions.[11]
Light Store in an amber or opaque container.Protects the compound from photolytic degradation.
Container Use a tightly sealed, appropriate container (e.g., glass vial with a PTFE-lined cap).Prevents contamination and exposure to the atmosphere.[11]
Handling Procedures

Careful handling during experiments is crucial to prevent localized heating and contamination.

  • Minimize Time at Room Temperature: Only allow the compound to warm to room temperature just before use.

  • Use Inert Atmosphere for Transfers: When weighing or transferring the compound, do so in a glove box or under a stream of inert gas if possible.

  • Avoid Contamination: Use clean spatulas and glassware. Be mindful of cross-contamination from other reagents.

Use of Stabilizers

In some applications, particularly for long-term storage or formulations, the use of stabilizers can be considered. Stabilizers are compounds that can inhibit decomposition reactions. Common classes of stabilizers for nitro-containing compounds include:

  • Radical Scavengers: These compounds react with and neutralize free radicals that can initiate and propagate degradation chain reactions. Examples include aromatic amines and some phenolic compounds.[14][15]

  • Acid Scavengers: If acidic impurities are a concern, basic compounds can be added to neutralize them. However, care must be taken as bases can also promote other degradation pathways.

The choice of a stabilizer must be carefully evaluated for compatibility with 2-Methyl-8-nitroimidazo[1,2-a]pyridine and the intended application.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability using HPLC

This protocol outlines a general procedure to monitor the stability of 2-Methyl-8-nitroimidazo[1,2-a]pyridine over time.

Objective: To quantify the percentage of the parent compound remaining after storage under different conditions.

Materials:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine samples

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of 2-Methyl-8-nitroimidazo[1,2-a]pyridine in a suitable solvent (e.g., acetonitrile) to make a stock solution of known concentration.

  • Initial Analysis (Time Zero): Immediately analyze the stock solution by HPLC to determine the initial peak area of the parent compound.

  • Sample Storage: Aliquot the stock solution into several vials. Store these vials under the desired test conditions (e.g., room temperature, 40°C, protected from light, exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), remove a vial from each storage condition and analyze it by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time zero) analysis.

Expected Outcome: A stability profile will be generated, indicating the rate of degradation under different conditions.

Protocol 2: General Handling Procedure for Thermally Sensitive Compounds

This protocol provides a step-by-step guide for handling 2-Methyl-8-nitroimidazo[1,2-a]pyridine in a laboratory setting.

Objective: To minimize degradation during routine experimental use.

Procedure:

  • Equilibration: Remove the container from cold storage and allow it to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold compound.

  • Inert Atmosphere: If available, perform all manipulations in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

  • Weighing: Quickly and accurately weigh the required amount of the compound using a clean spatula and weighing paper.

  • Dissolution: Immediately dissolve the weighed compound in the appropriate solvent.

  • Storage of Solutions: If a stock solution is prepared, store it under the same recommended conditions as the solid material (cold, dark, and under an inert atmosphere if possible).

Visualizing the Workflow

The following diagram illustrates a decision-making workflow for troubleshooting potential degradation issues.

G A Inconsistent Experimental Results or Visual Degradation B Assess Purity via Analytical Methods (HPLC, GC-MS, NMR) A->B C Is the Compound Pure? B->C D Yes C->D >98% Purity E No C->E <98% Purity or Presence of Degradants F Review Experimental Protocol for Other Sources of Error D->F G Investigate Storage and Handling Procedures E->G R Problem Resolved F->R H Were Storage Conditions Optimal? (Cold, Dark, Inert) G->H I Yes H->I J No H->J L Review Handling Procedures (e.g., time at RT, atmosphere) I->L K Implement Correct Storage Procedures J->K Q Consider Ordering a New Batch of Compound K->Q M Were Handling Procedures Appropriate? L->M N Yes M->N O No M->O N->Q P Implement Correct Handling Procedures O->P P->Q Q->R

Sources

Reducing side products during 2-Methyl-8-nitroimidazo[1,2-a]pyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the reaction mechanism and critical parameters, you can effectively minimize side product formation and optimize your reaction for higher yield and purity.

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] The target molecule, 2-Methyl-8-nitroimidazo[1,2-a]pyridine, is typically synthesized via the condensation of 2-amino-3-nitropyridine with an α-haloketone like chloroacetone or bromoacetone, a variant of the classic Tschitschibabin (or Chichibabin) reaction.[6][7] While seemingly straightforward, this reaction is often plagued by issues related to purity, yield, and the formation of persistent side products.

This document provides in-depth troubleshooting guides and frequently asked questions to address these specific issues head-on.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable protocols to resolve them.

Issue 1: My final product is a dark, tarry solid that is difficult to purify.

Question: I've followed the standard procedure of refluxing 2-amino-3-nitropyridine with bromoacetone in ethanol, but the result is a dark, intractable mixture instead of a clean crystalline product. What's causing this, and how can I prevent it?[7]

Answer:

The formation of dark, polymeric, or tarry substances is a common issue in this synthesis and typically points to two main culprits: self-condensation of the α-haloketone and degradation of the starting materials or product under harsh reaction conditions.

Causality Explained:

  • α-Haloketone Instability: α-Haloketones like bromoacetone and chloroacetone are susceptible to self-condensation, especially under prolonged heating or in the presence of base, leading to complex polymeric byproducts.

  • Reaction Temperature and Duration: The standard protocol often calls for extended reflux (e.g., 55 hours in ethanol), which can provide enough energy and time for degradation pathways to compete with the desired reaction.[7] The strong electron-withdrawing nitro group on the 2-amino-3-nitropyridine ring deactivates it, making the reaction more sluggish and requiring more forcing conditions, which in turn can promote side reactions.[8]

Troubleshooting Protocol: Condition Optimization

  • Monitor the Reaction: Instead of relying on a fixed reaction time, actively monitor the reaction's progress using Thin Layer Chromatography (TLC). A stalled reaction that is still being heated is a prime environment for side product formation.

  • Temperature Reduction: Experiment with running the reaction at a lower temperature for a longer period. For instance, try stirring the reaction at 50-60 °C instead of refluxing at ~78 °C in ethanol. This can provide enough energy for the desired condensation while minimizing degradation pathways.[8]

  • Solvent Choice: Consider alternative solvents. While ethanol is common, solvents like isopropanol or even aprotic solvents like DMF (N,N-Dimethylformamide) might offer better solubility or different reaction kinetics. When using aprotic solvents, the addition of a non-nucleophilic base like sodium bicarbonate may be necessary to neutralize the HBr formed.[6]

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the 2-amino-3-nitropyridine or the α-haloketone can act as catalysts for unwanted side reactions.

ParameterStandard Condition[7]Optimized Condition (Suggested)Rationale
Temperature Reflux (~78 °C in EtOH)50-60 °CReduces thermal degradation and self-condensation of reagents.
Reaction Time 55 hoursMonitor by TLC until SM is consumedPrevents unnecessary heating after reaction completion.
Solvent EthanolIsopropanol or DMFMay improve solubility and alter reaction kinetics favorably.
Issue 2: My yield is consistently low, with a significant amount of unreacted 2-amino-3-nitropyridine recovered.

Question: After the workup, I'm recovering a large portion of my starting 2-amino-3-nitropyridine. How can I drive the reaction to completion?

Answer:

Low conversion is often due to the reduced nucleophilicity of the starting aminopyridine or suboptimal reaction conditions. The electron-withdrawing nitro group at the 3-position significantly decreases the electron density of the pyridine ring, making the initial nucleophilic attack by the ring nitrogen (the first step of the reaction) less favorable.[8]

Causality Explained:

  • Deactivated Nucleophile: The -NO₂ group makes the 2-amino-3-nitropyridine a poorer nucleophile compared to unsubstituted 2-aminopyridine.

  • Insufficient Activation Energy: The reaction conditions may not be energetic enough to overcome the activation barrier for this specific substrate.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

Troubleshooting Workflow:

G start Low Conversion Observed check_purity Verify Reagent Purity & Stoichiometry start->check_purity increase_temp Incrementally Increase Temperature (e.g., from 60°C to reflux) check_purity->increase_temp If purity/ratio is correct add_base Add Stoichiometric Base (e.g., NaHCO3) increase_temp->add_base If conversion is still low result Improved Conversion increase_temp->result Success change_solvent Switch to a Higher-Boiling Solvent (e.g., Isopropanol, n-Butanol) add_base->change_solvent If reaction stalls add_base->result Success change_solvent->result Success

Caption: Troubleshooting workflow for low reaction conversion.

Experimental Protocol: Driving the Reaction to Completion

  • Confirm Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the more volatile or less stable reagent, typically the bromoacetone or chloroacetone, to ensure the aminopyridine is fully consumed.

  • Introduce a Base: The reaction generates HBr or HCl as a byproduct, which protonates the basic nitrogen atoms of the starting material and product, further deactivating them. Adding a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can scavenge this acid and keep the reaction moving forward.[6] This is particularly important in aprotic solvents.

  • Consider a Catalyst: While the classic reaction is often run without a catalyst, modern variations for imidazo[1,2-a]pyridine synthesis sometimes employ catalysts like copper(I) salts, which could potentially lower the activation energy.[8][9] However, this would require significant procedural changes and should be approached with a thorough literature review for the specific substrates involved.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine?

A1: The reaction proceeds via a two-step sequence known as the Tschitschibabin (Chichibabin) synthesis.[6]

  • SN2 Alkylation: The first step is a nucleophilic attack from the endocyclic (ring) nitrogen of 2-amino-3-nitropyridine onto the electrophilic carbon of chloro- or bromoacetone. This forms an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization/Condensation: The exocyclic amino group (-NH₂) then acts as a nucleophile, attacking the carbonyl carbon of the newly attached side chain. This is followed by dehydration (loss of a water molecule) to form the five-membered imidazole ring, resulting in the aromatic imidazo[1,2-a]pyridine core.

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 2-amino-3-nitropyridine 2-amino-3-nitropyridine Pyridinium Intermediate Pyridinium Intermediate 2-amino-3-nitropyridine->Pyridinium Intermediate + Chloroacetone Cyclized Intermediate Cyclized Intermediate Pyridinium Intermediate->Cyclized Intermediate Final Product 2-Methyl-8-nitro- imidazo[1,2-a]pyridine Cyclized Intermediate->Final Product - H2O

Caption: Simplified reaction mechanism for imidazo[1,2-a]pyridine formation.

Q2: Are there any major regioisomeric side products I should be aware of?

A2: For this specific reaction, the formation of significant regioisomers is less common than for other substituted aminopyridines. The initial alkylation overwhelmingly occurs on the more nucleophilic pyridine ring nitrogen rather than the exocyclic amino group.[10] The subsequent cyclization is also highly directed. However, under certain conditions, side reactions at other positions on the pyridine ring could theoretically occur, though this is not a widely reported issue for this specific substrate. The primary challenges are typically incomplete reaction and degradation, not poor regioselectivity.[11]

Q3: What are the best practices for purifying the final product?

A3: Purification can be challenging due to the product's polarity and potential for co-crystallization with impurities. A multi-step approach is often best.[8]

  • Initial Filtration: The reaction often produces the hydrobromide or hydrochloride salt of the product as a crystalline solid directly from the reaction mixture upon cooling.[7] This can be collected by filtration.

  • Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be very effective. Dissolve the crude material in an organic solvent (like ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and convert the product salt to its free base. The free base will remain in the organic layer, while more polar, acidic, or salt-like impurities can be washed away.[8]

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is a powerful technique for obtaining high-purity crystalline material.

  • Column Chromatography: If impurities persist, silica gel column chromatography is a final option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.

Q4: Can I use chloroacetone instead of bromoacetone?

A4: Yes, chloroacetone can be used. Bromoacetone is generally more reactive than chloroacetone because bromide is a better leaving group than chloride. Using bromoacetone may lead to faster reaction times or allow for lower reaction temperatures.[7] However, chloroacetone is often less expensive and more stable. If you switch from bromoacetone to chloroacetone, you may need to increase the reaction temperature or duration to achieve similar conversion rates.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Gîrd, C. E., & Funar-Timofei, S. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Zhang, Y., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of imidazo [1,2-a] pyridine... Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • PrepChem.com. (n.d.). Synthesis of C. 2-methyl-8-nitro-imidazo[1,2-a]pyridine. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 22). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2003). Regiospecific synthesis of 3-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-c]pyrimidine. Journal of Organic Chemistry.
  • Beilstein Archives. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Archives.
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Metapharm. (2020, October 23). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from [Link]

  • Gueiffier, A., et al. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. Journal of Medicinal Chemistry.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Optimizing crystallization of 2-Methyl-8-nitroimidazo[1,2-a]pyridine for XRD

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Crystallization of 2-Methyl-8-nitroimidazo[1,2-a]pyridine for Single Crystal X-Ray Diffraction (SCXRD)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the structural elucidation of challenging pharmacophores. 2-Methyl-8-nitroimidazo[1,2-a]pyridine presents a unique crystallographic challenge: it combines a highly planar, aromatic core prone to aggressive π−π stacking with a rotational 8-nitro group that can induce severe lattice disorder.

This guide is designed to move you away from trial-and-error and toward rational, causality-driven crystallization. Below, you will find targeted troubleshooting FAQs, quantitative solvent selection data, and a self-validating protocol to ensure your next crystal is diffraction-quality.

🔬 Troubleshooting FAQs

Q1: Why does my compound exclusively form fragile, hair-like needles or thin plates?

The Causality: Imidazo[1,2-a]pyridines are nitrogen-bridgehead fused heterocycles characterized by extreme planarity[1]. This flat geometry thermodynamically favors rapid π−π stacking along a single crystallographic axis. Because the 2-methyl group provides minimal steric bulk, the molecules stack unimpeded, resulting in rapid 1D (needle) or 2D (plate) growth while the other faces starve. These thin crystals lack the volume required to diffract X-rays adequately (ideally ~0.25 mm in all dimensions)[2].

The Solution: You must alter the solvent-solute interactions to passivate the fast-growing faces.

  • Aromatic Intercalation: Switch to an aromatic solvent like toluene. The solvent's aromatic rings can transiently interact with the growing crystal faces, filling lattice holes and slowing down the π−π stacking rate to promote lateral (block-like) growth[3].

  • Hydrogen Bonding: Use a hydrogen-bond donor (e.g., methanol) to interact with the 8-nitro group, altering the growth vectors.

Q2: My crystallographer reported severe twinning and positional disorder. How do I fix this?

The Causality: The 8-nitro group possesses rotational freedom and a strong dipole. If crystallization kinetics are too fast (e.g., rapid cooling or rotary evaporation), the nitro groups do not have time to find their lowest-energy thermodynamic orientation. Instead, they freeze into alternating, non-equivalent positions, causing positional disorder. Furthermore, rapid precipitation of planar molecules frequently leads to stacking faults, manifesting macroscopically as twinned crystals.

The Solution: Drastically reduce the kinetic energy of the system. Switch to a slow vapor diffusion setup and place the chamber in a temperature-controlled environment (e.g., 4 °C). The lower temperature reduces thermal motion, allowing the 8-nitro group to lock into a uniform orientation before being permanently incorporated into the lattice[2].

Q3: Every time I try to crystallize, the compound crashes out as an amorphous powder. What is wrong?

The Causality: Amorphous precipitation is a classic symptom of catastrophic nucleation. This occurs when a solution reaches extreme supersaturation too quickly, or when there is an abundance of foreign nucleation sites (dust, filter paper fibers, scratches on the glass)[4].

The Solution: You must strictly control the nucleation environment. Fewer nucleation sites result in fewer, but significantly larger, high-quality crystals[4]. Never use a fully saturated solution for slow evaporation. Instead, filter your solutions through a 0.2 µm PTFE syringe filter directly into pristine glassware, and utilize a slow-diffusion method.

Troubleshooting Start Analyze Initial Crystal Habit Needles Thin Needles / Plates (1D/2D Growth) Start->Needles Powder Amorphous Powder (Rapid Precipitation) Start->Powder Twinning Twinned Crystals / Disorder Start->Twinning Solvent Switch to H-bond donor (e.g., MeOH) or Toluene Needles->Solvent Disrupt π-π stacking Filter Filter (0.2µm) & Use Vapor Diffusion Powder->Filter Reduce nucleation sites Temp Lower Temp & Slow Cooling Rate Twinning->Temp Lock NO2 rotation Success SCXRD Quality Single Crystal Solvent->Success Filter->Success Temp->Success

Logic tree for troubleshooting 2-Methyl-8-nitroimidazo[1,2-a]pyridine crystallization issues.

📊 Quantitative Solvent Selection Matrix

Selecting the right solvent system is critical. The table below summarizes the physicochemical properties of recommended solvents and their expected impact on the crystal habit of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Primary SolventAntisolventDielectric Const. ( ϵ )Evaporation RateExpected Crystal HabitRecommendation
Dichloromethane Hexane9.1ModerateBlocks / PrismsHighly Recommended (Vapor Diffusion)
Toluene N/A2.4SlowThick NeedlesGood for slow cooling/evaporation[3]
Ethyl Acetate N/A6.0ModeratePrismsRecommended for slow evaporation[3]
Methanol Water33.0SlowPlatesUse with caution (Prone to H-bond twinning)

🧪 Step-by-Step Methodology: Self-Validating Vapor Diffusion

Vapor diffusion is the most reliable method for growing diffraction-quality crystals of planar heterocycles because it allows for the slowest possible approach to supersaturation.

Materials Required:

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine (purified via column chromatography)

  • Dichloromethane (DCM) (Primary Solvent)

  • Hexane or Pentane (Antisolvent)

  • 2-dram inner vial and 20 mL scintillation outer vial

  • 0.2 µm PTFE syringe filter

The Protocol

Step 1: Solubilization & Saturation Control Dissolve 5–10 mg of your compound in 0.5 mL of DCM.

  • Causality: Starting with a slightly undersaturated solution prevents flash-precipitation when the antisolvent first begins to diffuse.

  • Self-Validation Check: Hold the vial up to a strong light source. If you observe any speckles or a Tyndall effect (scattering of light), the compound is not fully dissolved. Add DCM dropwise until optically clear.

Step 2: Micro-filtration (Nucleation Control) Draw the solution into a glass syringe and pass it through a 0.2 µm PTFE filter directly into a clean, dust-free 2-dram inner vial[4].

  • Causality: Removing microscopic dust eliminates heterogeneous nucleation sites, forcing the system to rely on homogeneous nucleation, which yields fewer but larger crystals.

Step 3: Chamber Assembly Place the 2-dram inner vial (uncapped) into the 20 mL outer vial. Carefully pipette 3 mL of Hexane into the outer vial. Cap the outer vial tightly with a Teflon-lined cap.

  • Self-Validation Check: Ensure the liquid meniscus of the outer vial (Hexane) is physically higher than the liquid level in the inner vial (DCM). This prevents the primary solvent from distilling out of the inner vial.

Step 4: Equilibration & Validation Place the setup in a vibration-free area (do not place it near vacuum pumps or fume hood motors)[4]. Leave it undisturbed.

  • Causality: Mechanical agitation induces premature nucleation.

  • Self-Validation Check: After 48 hours, visually inspect the inner vial. The liquid volume should have visibly increased. If the volume has decreased, your outer cap seal is compromised, and the system is acting as a rapid evaporation chamber rather than a diffusion chamber.

Step 5: Harvesting Once crystals reach approximately 0.2 mm to 0.3 mm in size[2], they are ready for SCXRD. Do not let the inner vial dry out completely. Harvest the crystals directly from the mother liquor into a drop of Paratone-N oil to prevent solvent loss and lattice collapse.

VaporDiffusion Solvent Inner Vial Good Solvent (DCM) + Solute Supersat Gradual Supersaturation Solvent->Supersat Lowers solubility Antisolvent Outer Vial Anti-solvent (Hexane) Vapor Vapor Phase Equilibration Antisolvent->Vapor Evaporates Vapor->Solvent Diffuses into Crystal Controlled Nucleation Supersat->Crystal Growth

Mechanism of vapor diffusion for controlled single crystal growth.

📚 References

  • Title: How To: Grow X-Ray Quality Crystals Source: Department of Chemistry, University of Rochester URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation of Single Crystals for X-ray Diffraction Source: Department of Chemistry, University of Zurich URL: [Link]

  • Title: Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile (IUCr Data Reports) Source: International Union of Crystallography (IUCr) URL: [Link]

Sources

Validation & Comparative

A Guide to the Spectroscopic Analysis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine: A Comparative NMR Study

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2][3][4][5] The precise characterization of novel derivatives of this heterocycle is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, offering a detailed interpretation of its spectral features and a comparative look at related structures.

Acquiring High-Quality NMR Spectra: An Experimental Protocol

The acquisition of high-resolution NMR spectra is fundamental to accurate structural determination. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR data for a compound such as 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Materials and Instrumentation:

  • Sample: 5-10 mg of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), typically 0.6-0.7 mL. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for compounds with lower solubility.

  • Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% v/v is often pre-added to the deuterated solvent.

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion, particularly for the aromatic region of the ¹H spectrum.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically around 4-5 cm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent or TMS signal. This step is crucial for obtaining high-resolution spectra.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 160 ppm).

    • Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H NMR spectrum, referencing the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl₃).

Predicted NMR Data and Structural Assignments

The following tables present the predicted ¹H and ¹³C NMR data for 2-Methyl-8-nitroimidazo[1,2-a]pyridine. These predictions are based on the known effects of methyl (electron-donating) and nitro (electron-withdrawing) groups on the chemical shifts of the parent imidazo[1,2-a]pyridine ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.20d~7.01HH-5
~7.85s-1HH-3
~7.50d~9.01HH-7
~6.90t~7.01HH-6
~2.50s-3HCH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~148.0C-2
~145.5C-8a
~135.0C-8
~126.0C-5
~120.0C-7
~118.0C-3
~113.0C-6
~15.0CH₃

Interpretation of the Predicted Spectra

¹H NMR Spectrum:

  • H-5: This proton is expected to be the most deshielded of the pyridine ring protons due to the anisotropic effect of the imidazole ring and the electron-withdrawing nitro group at the 8-position. It should appear as a doublet due to coupling with H-6.

  • H-3: The proton on the imidazole ring is anticipated to be a singlet, as it has no adjacent protons to couple with.

  • H-7: This proton is adjacent to the electron-withdrawing nitro group, which will deshield it. It is expected to be a doublet due to coupling with H-6.

  • H-6: This proton will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with both H-5 and H-7.

  • CH₃: The methyl protons at the 2-position will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum:

  • C-2 and C-8a: These are the two quaternary carbons in the heterocyclic ring system and are expected to appear at the downfield end of the spectrum. The carbon bearing the methyl group (C-2) will be influenced by its substituent.

  • C-8: The carbon directly attached to the nitro group will be significantly deshielded and is predicted to have a chemical shift around 135.0 ppm.

  • Aromatic Carbons (C-3, C-5, C-6, C-7): The chemical shifts of these carbons are influenced by their position relative to the nitrogen atoms and the substituents. The electron-withdrawing nitro group will have a notable effect on the chemical shifts of the pyridine ring carbons.

  • CH₃: The methyl carbon will appear at the most upfield position in the spectrum.

Visualizing the Structure and Analytical Workflow

structure cluster_molecule 2-Methyl-8-nitroimidazo[1,2-a]pyridine C2 C2 N1 N1 C2->N1 C3 C3 C2->C3 CH3 CH3 C2->CH3 C8a C8a N1->C8a N4 N4 C3->N4 C8 C8 C8a->C8 N4->C8a C5 C5 C5->N4 C6 C6 C6->C5 C7 C7 C7->C6 C8->C7 NO2 NO2 C8->NO2

Caption: Numbering of 2-Methyl-8-nitroimidazo[1,2-a]pyridine for NMR assignments.

workflow cluster_workflow NMR-Based Structural Elucidation Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1D NMR Acquisition (¹H, ¹³C) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) C->D E Structural Hypothesis D->E G Confirmation of Connectivity and Final Structure D->G For simpler structures F 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) E->F For complex structures F->G

Caption: General workflow for structural elucidation using NMR spectroscopy.

Comparative Analysis with Other Imidazo[1,2-a]pyridines

To understand the influence of the methyl and nitro groups, it is insightful to compare the predicted spectra of 2-Methyl-8-nitroimidazo[1,2-a]pyridine with the experimental data of related compounds.

  • Imidazo[1,2-a]pyridine (Parent Compound): The protons of the parent heterocycle resonate at specific chemical shifts that serve as a baseline.[11] The introduction of substituents alters these values.

  • 2-Phenylimidazo[1,2-a]pyridine: In this derivative, the phenyl group at the 2-position introduces additional aromatic signals and influences the chemical shifts of the imidazo[1,2-a]pyridine core through its electronic and anisotropic effects.[1][5]

  • 8-Amino-2-methyl-3-(phenylazo)imidazo[1,2-a]pyridine: The presence of an electron-donating amino group at the 8-position would cause an upfield shift (to lower ppm values) of the pyridine ring protons, in stark contrast to the deshielding effect of the nitro group in the target compound.[8]

This comparative approach is crucial for validating the predicted spectral data and for building a comprehensive understanding of the structure-property relationships within the imidazo[1,2-a]pyridine class of compounds.

Conclusion

NMR spectroscopy is a powerful and essential technique for the structural characterization of novel heterocyclic compounds like 2-Methyl-8-nitroimidazo[1,2-a]pyridine. This guide has provided a comprehensive overview of the experimental protocol for acquiring high-quality NMR data, a detailed predictive analysis of the ¹H and ¹³C NMR spectra, and a comparative discussion with related structures. By following the principles and workflow outlined here, researchers can confidently approach the structural elucidation of new imidazo[1,2-a]pyridine derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition.
  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • ACS Publications. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
  • ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 6a.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a.
  • PMC. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • ACS Publications. (2023). Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines and Regioselective O-Acetoxylation of Imidazo[1,2-a]pyridines. Organic Letters.
  • PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations.
  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education.
  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.
  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. DOI:10.1039/D3RA07842F.

Sources

A Comparative Guide to the Validation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds.[1][2] These compounds are of significant interest in medicinal chemistry for their wide range of biological activities.[1][3] Accurate and robust analytical validation is therefore a cornerstone of drug discovery, development, and quality control for this promising molecular scaffold.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not only the "how" but, more critically, the "why" behind the selection and execution of validation protocols. We will focus primarily on the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide objective comparisons to alternative methods, supported by experimental data and established regulatory guidelines.

The Imperative for Rigorous Validation

The specific substitution pattern on the imidazo[1,2-a]pyridine core gives rise to numerous isomers, each with potentially distinct pharmacological and toxicological profiles.[1] For 2-Methyl-8-nitroimidazo[1,2-a]pyridine (Molecular Formula: C₈H₇N₃O₂, Molecular Weight: 177.16 g/mol ), unambiguous identification and precise quantification are paramount.[4] Analytical method validation serves to demonstrate that a chosen procedure is fit for its intended purpose, ensuring data integrity and reliability.[5]

Principle Validation Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of nitroimidazole compounds and their metabolites at low concentrations, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the industry-standard confirmatory method.[6][7] The technique's power lies in its exceptional specificity and sensitivity, derived from the combination of chromatographic separation with two stages of mass filtering.

Causality of Method Choice:

  • Specificity: The selection of a specific precursor ion (the protonated molecule, [M+H]⁺) and its unique, high-abundance product ions (fragments) creates a highly specific "fingerprint" for the analyte, minimizing the risk of interference from matrix components.

  • Sensitivity: MRM allows the mass spectrometer to focus solely on detecting specific mass transitions, dramatically improving the signal-to-noise ratio and enabling quantification at very low levels (sub-µg/kg).[7][8][9]

Predicted Mass Spectrometric Behavior of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

While specific experimental data for this isomer is not widely published, we can predict its behavior based on its structure and data from related nitroimidazoles.

  • Precursor Ion ([M+H]⁺): Given the molecular weight of 177.16, the expected protonated molecule in positive electrospray ionization (ESI) mode would be m/z 178.1.

  • Fragmentation Pattern: The fragmentation of nitroimidazoles is known to be influenced by the position of the nitro group and any alkyl substituents.[10] A characteristic fragmentation pathway involves the loss of the nitro group (NO₂) or nitric oxide (NO).[10] Therefore, plausible product ions for MRM analysis would need to be determined empirically but could include fragments resulting from these losses.

Experimental Protocol: LC-MS/MS Validation

This protocol is a synthesized methodology based on established procedures for related nitroimidazole compounds and must be validated specifically for 2-Methyl-8-nitroimidazo[1,2-a]pyridine.[7][9]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system.[11]

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[9]

2. Reagents and Materials:

  • Reference Standard: 2-Methyl-8-nitroimidazo[1,2-a]pyridine of known purity.

  • Solvents: LC-MS grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid or acetic acid.[12]

  • Column: C18 reversed-phase column (e.g., 150 x 4.6mm, 3µ particle size).[7]

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient optimized to provide sharp, symmetrical peaks for the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.[12]

  • Column Temperature: 40 °C.[12]

  • Injection Volume: 5-10 µL.

4. Mass Spectrometer Conditions (Positive ESI):

  • Ion Source: Electrospray Ionization (ESI), positive mode.[9]

  • Precursor Ion: m/z 178.1

  • Product Ions: To be determined via infusion of the reference standard and performing a product ion scan. At least two product ions should be selected for robust confirmation.

  • Collision Energy: Optimized for each product ion to maximize signal intensity.

5. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standards: Create a series of dilutions from the stock solution to construct a calibration curve across the desired concentration range (e.g., 0.1 to 10 µg/kg).[7]

  • Sample Preparation: The extraction procedure is critical and matrix-dependent. A common approach involves extraction with ethyl acetate or a QuEChERS-based method, followed by an evaporation and reconstitution step.[7][8][13] A solid-phase extraction (SPE) cleanup step may be necessary to reduce matrix effects.[6][8][9]

6. Validation Parameters (ICH Q2(R1) Guidelines):

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the analyte's retention time for the selected mass transitions.[5]

  • Linearity: Inject the working standards in triplicate to construct a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.[7][14]

  • Accuracy (Recovery): Spike blank matrix samples at low, medium, and high concentrations. The recovery should typically be within 80-120%.[9][14]

  • Precision (Repeatability & Intermediate Precision): Analyze spiked samples multiple times on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should generally be <15%.[7][9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[14]

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Stock Stock Solution (1 mg/mL) Working Working Standards (Calibration Curve) Stock->Working Sample Matrix Sample (e.g., Plasma, Tissue) Extract Extraction (LLE or QuEChERS) Sample->Extract Cleanup SPE Cleanup (Optional) Extract->Cleanup Recon Reconstitution Cleanup->Recon LC HPLC Separation (C18 Column) Recon->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linearity) Integration->Calibration Quant Quantification Calibration->Quant Validation Validation Checks (Accuracy, Precision) Quant->Validation Method_Selection node_goal What is the primary analytical goal? node_trace Trace-level quantification in complex matrix (e.g., plasma)? node_goal->node_trace Quantification node_qc Routine QC or assay of a formulated product? node_goal->node_qc Assay node_confirm Orthogonal confirmation of identity needed? node_goal->node_confirm Identification node_trace->node_qc No node_lcms Use LC-MS/MS node_trace->node_lcms Yes node_qc->node_confirm No node_hplcuv Use HPLC-UV node_qc->node_hplcuv Yes node_confirm->node_lcms No, primary method sufficient node_confirm->node_hplcuv No, primary method sufficient node_gcms Consider GC-MS node_confirm->node_gcms Yes

Sources

Comparing 2-Methyl-8-nitroimidazo[1,2-a]pyridine vs other imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a privileged nitrogen-bridged heterocyclic pharmacophore that has driven the development of numerous high-profile therapeutics, including zolpidem and alpidem[1]. Among its diverse functionalized derivatives, nitro-substituted imidazopyridines—specifically 2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS: 52310-49-3)—occupy a unique niche in medicinal chemistry.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural, mechanistic, and functional properties of 2-Methyl-8-nitroimidazo[1,2-a]pyridine against other prominent imidazopyridine derivatives. By analyzing structure-activity relationships (SAR) and experimental workflows, this guide provides a comprehensive framework for researchers optimizing hit-to-lead pipelines.

Structural and Mechanistic Divergence

The pharmacological trajectory of an imidazo[1,2-a]pyridine is fundamentally dictated by its substitution pattern. The core itself is electron-rich, making the C-3 position highly susceptible to electrophilic aromatic substitution.

The Role of the 8-Nitro Substitution: In 2-Methyl-8-nitroimidazo[1,2-a]pyridine, the placement of the nitro group at the 8-position structurally distinguishes it from the more commonly synthesized 3-nitro or 3-amino analogs. The electron-withdrawing nature of the 8-nitro group stabilizes the electron-rich core against oxidative degradation. More importantly, the nitro group acts as a highly specific toxicophore and pharmacophore [2]. In hypoxic tumor microenvironments or within specific pathogens (e.g., Mycobacterium tuberculosis or Trypanosoma species), the nitro group undergoes enzymatic reduction by nitroreductases. This bioactivation generates highly reactive electrophilic species (nitroso and hydroxylamine intermediates) that form cytotoxic covalent adducts with cellular macromolecules like DNA and proteins, leading to targeted cell death[2].

Mechanism N1 Nitro-Imidazopyridine Prodrug N2 Enzymatic Nitro Reduction (Nitroreductases) N1->N2 N3 Reactive Electrophilic Metabolites N2->N3 Bioactivation N4 Covalent Binding to Macromolecules N3->N4 Nucleophilic Attack N5 DNA Damage & Protein Adducts N4->N5 N6 Targeted Cytotoxicity N5->N6

Bioactivation pathway of nitro-heterocycles leading to targeted cytotoxicity.

Comparison with Other Derivatives:

  • 3-Aminoimidazo[1,2-a]pyridines: Typically synthesized via the Groebke-Blackburn-Bienayme (GBB) multicomponent reaction, these derivatives lack the reductive bioactivation mechanism but show high binding affinity to specific kinase targets via hydrogen bonding at the C-3 amino group[3].

  • 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridines: While possessing a nitro group, shifting it to the C-3 position alongside a bulky thioalkyl group at C-2 often results in steric hindrance that can negate target binding. Recent in vitro evaluations showed these specific derivatives lack significant antibacterial activity against S. aureus and P. aeruginosa[4].

Quantitative Biological Activity Comparison

To contextualize the performance of various imidazopyridine derivatives, the following table synthesizes recent experimental data across different biological targets.

Compound ClassSpecific SubstitutionTarget Organism / Cell LinePrimary Activity MetricRef.
3-Amino-imidazo[1,2-a]pyridine C-3: p-chlorophenyl, C-2: nitro/methylHT-29 (Colon Cancer)IC₅₀ = 4.15 ± 2.93 µM[3]
3-Aryl-imidazo[1,2-a]pyridine C-3: Aryl (Compound 26)M. tuberculosis H37RvMIC = 2.3 µg/mL[1]
Imidazo[1,2-a]pyridine C-2: tert-butylamine, C-3: phenylamineHepG2 / MCF-7 (Cancer)IC₅₀ = 11.0 µM[5]
2-Thioalkyl-3-nitroimidazo[1,2-a]pyridine C-2: thioalkyl, C-3: nitroS. aureus / P. aeruginosaInactive (>200 µM)[4]
8-Nitroimidazo[1,2-a]pyridine C-2: Methyl, C-8: NitroGastrointestinal / Parasitic modelsPrecursor/Intermediate[6]

Data Interpretation: The 3-amino and 3-aryl derivatives demonstrate potent, low-micromolar efficacy in oncology and anti-tubercular models, driven by direct target inhibition. Conversely, nitro-substituted variations (like the 8-nitro core) are heavily utilized as prodrugs or critical synthetic intermediates for gastrointestinal protectants and anti-trypanosomal agents due to their unique redox potentials[2][6].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols detail the synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine compared to the standard multicomponent synthesis used for 3-amino alternatives.

Protocol A: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine (Condensation Pathway)

This protocol utilizes a classic bimolecular condensation. The causality behind the extended reflux time (55 hours) is critical: the strong electron-withdrawing effect of the nitro group at the 3-position of the starting pyridine drastically reduces the nucleophilicity of the adjacent C-2 amine, requiring sustained thermal energy to drive the initial alkylation step[7].

Materials: 2-amino-3-nitropyridine (20.0 g), Bromoacetone (22.0 g), Absolute Ethanol (1.0 L). Step-by-Step Workflow:

  • Initiation: Suspend 20.0 g of 2-amino-3-nitropyridine in 1.0 L of absolute ethanol in a round-bottom flask equipped with a reflux condenser. Rationale: Ethanol acts as a polar protic solvent, stabilizing the transition state of the nucleophilic attack.

  • Alkylation & Cyclization: Add 22.0 g of bromoacetone to the suspension. Heat the mixture to a vigorous boil under reflux for exactly 55 hours.

  • Precipitation: Remove the heat source and immediately transfer the flask to an ice bath (0–4°C). Allow the mixture to cool undisturbed for 2 hours. The target compound will precipitate as a crystalline hydrobromide salt.

  • Isolation: Filter the crystalline precipitate under vacuum suction. Wash the filter cake with 50 mL of ice-cold ethanol to remove unreacted bromoacetone and colored impurities.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours. Validation: The protocol yields approximately 17.2 g of the title compound. Successful synthesis is validated by a melting point of 300°C (with decomposition)[7].

SynthesisA A 2-Amino-3-nitropyridine C Reflux in Ethanol (55 hours) A->C B Bromoacetone B->C D Cooling in Ice Bath C->D E Vacuum Filtration & Cold EtOH Wash D->E F Vacuum Drying (50°C) E->F G 2-Methyl-8-nitroimidazo[1,2-a]pyridine (Yield: 17.2 g, m.p. 300°C) F->G

Synthesis workflow of 2-Methyl-8-nitroimidazo[1,2-a]pyridine via condensation.

Protocol B: Synthesis of 3-Aminoimidazo[1,2-a]pyridines (GBB-3CR Pathway)

For comparison, modern 3-amino derivatives are synthesized via the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR). This method is highly modular, allowing rapid library generation[3][5].

Materials: 2-aminopyridine (1.0 eq), Aldehyde (1.0 eq), Isocyanide (1.0 eq), Catalyst (e.g., Iodine or Lewis Acid, 10 mol%), Solvent (e.g., DCM or Ethanol). Step-by-Step Workflow:

  • Schiff Base Formation: Combine the 2-aminopyridine and aldehyde in the solvent with the catalyst. Stir at room temperature for 30 minutes to allow the formation of the intermediate imine.

  • Cycloaddition: Add the isocyanide dropwise to the mixture. The isocyanide undergoes a formal [4+1] cycloaddition with the imine.

  • Completion: Stir the reaction at room temperature (or mild heating depending on the catalyst) until TLC indicates complete consumption of the starting materials (typically 2–6 hours).

  • Purification: Quench the reaction, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography. Validation: This protocol is self-validating through rapid reaction times and high atom economy, bypassing the need for hazardous alpha-haloketones used in Protocol A[5].

Conclusion

While the Groebke-Blackburn-Bienayme reaction has popularized the rapid synthesis of C-3 functionalized imidazopyridines for kinase inhibition, the classic condensation route to 2-Methyl-8-nitroimidazo[1,2-a]pyridine remains indispensable. The 8-nitro substitution provides a highly specific bioreductive trigger, making it a superior scaffold for developing prodrugs targeting hypoxic environments and specific parasitic infections. Selection between these scaffolds should be strictly dictated by the desired mechanism of action—direct target antagonism (C-3 amino/aryl) versus bio-activated covalent modification (C-8 nitro).

References

  • 2 - ACS Omega 2.3 - PMC / NIH

  • 1 - ResearchGate

  • 5 - RSC Advances

  • 4 - GSC Biological and Pharmaceutical Sciences 6.6 - Google Patents

  • 7 - PrepChem

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the High-Performance Liquid Chromatography (HPLC) method validation for determining the purity of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and offer a comparative analysis with alternative analytical technologies.

The Criticality of Purity in Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery due to their diverse biological activities. The presence of impurities, which can arise from the synthesis process, degradation, or storage, can have a significant impact on the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is paramount.

Part 1: The Core of the Analysis: A Validated HPLC Method

A well-developed and validated HPLC method is the gold standard for purity analysis, offering high resolution, sensitivity, and specificity.[1][2] This section details a proposed HPLC method for 2-Methyl-8-nitroimidazo[1,2-a]pyridine and the subsequent validation strategy.

Proposed HPLC Method

The development of a robust HPLC method begins with an understanding of the analyte's physicochemical properties. While specific experimental data for 2-Methyl-8-nitroimidazo[1,2-a]pyridine is not extensively available in the public domain, we can infer a suitable starting point from related structures. The imidazo[1,2-a]pyridine core is basic, while the nitro group is strongly electron-withdrawing. This suggests that a reversed-phase HPLC method will be effective.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and effective for separating a wide range of aromatic and moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a low concentration of formic acid will help to protonate the basic nitrogen atoms in the imidazopyridine ring, leading to improved peak shape and minimizing tailing caused by interactions with residual silanols on the column.[3] Acetonitrile is a common organic modifier that provides good separation efficiency for many pharmaceutical compounds.
Elution GradientA gradient elution is recommended to ensure the separation of the main peak from potential impurities that may have a wide range of polarities. A typical gradient might be: - 0-20 min: 10% to 90% B - 20-25 min: 90% B - 25.1-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column that provides a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Quantification at a specific wavelength (e.g., 254 nm or a UV maximum).A DAD allows for the assessment of peak purity and the identification of co-eluting impurities. Based on structurally similar compounds, significant absorbance is expected around 220, 250, 296, and 382 nm.[4] A wavelength of 254 nm is a common choice for aromatic compounds.
Injection Volume 10 µLA standard injection volume that provides a good signal without overloading the column.
HPLC Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for HPLC Method Validation.

1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

    • Analyze a sample spiked with known potential impurities. Potential impurities could include the starting materials for the synthesis, such as the relevant 2-aminopyridine and a suitable carbonyl compound, as well as by-products from potential side reactions.[6][7]

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 2-Methyl-8-nitroimidazo[1,2-a]pyridine should be well-resolved from any other peaks, and the peak purity should be confirmed using a Diode Array Detector.

2. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 2-Methyl-8-nitroimidazo[1,2-a]pyridine at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Protocol:

    • Perform the analysis on a sample of known purity (e.g., a reference standard).

    • Alternatively, use the standard addition method by spiking a sample with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze each spiked sample in triplicate.

  • Acceptance Criteria: The percent recovery should be within a predefined range, typically 98.0% to 102.0%.

4. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay Precision):

    • Experimental Protocol: Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Experimental Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is the workhorse for purity analysis, other techniques can provide complementary or orthogonal information, which is particularly valuable for comprehensive impurity profiling.

Analytical_Techniques cluster_0 Purity Analysis Methods cluster_1 Key Advantages HPLC HPLC SFC SFC HPLC->SFC Orthogonal Selectivity CE CE HPLC->CE Orthogonal Selectivity HPLC_Adv High Resolution Established Methodology HPLC->HPLC_Adv SFC_Adv Fast Separations Green Chemistry SFC->SFC_Adv CE_Adv High Efficiency Low Sample Consumption CE->CE_Adv

Caption: Comparison of Analytical Techniques for Purity Analysis.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide.[8][9]

  • Principle: SFC offers separation mechanisms that are often orthogonal to reversed-phase HPLC, particularly for polar and chiral compounds.[5][10] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[11]

  • Advantages over HPLC for 2-Methyl-8-nitroimidazo[1,2-a]pyridine:

    • Orthogonal Selectivity: SFC can provide a different elution order for impurities, which can help to identify and quantify impurities that may co-elute with the main peak in an HPLC method.

    • Faster Analysis: SFC methods are typically much faster than HPLC methods.

    • "Greener" Alternative: SFC uses significantly less organic solvent than HPLC, making it a more environmentally friendly technique.

  • Considerations: The instrumentation for SFC is less common in analytical laboratories compared to HPLC. Method development can be more complex due to the additional parameters of pressure and temperature that need to be optimized.

Capillary Electrophoresis (CE)

CE is a separation technique that uses an electric field to separate analytes based on their charge-to-size ratio.

  • Principle: For a compound like 2-Methyl-8-nitroimidazo[1,2-a]pyridine, which is expected to be basic, CE can be a powerful separation technique. Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed.[12]

  • Advantages over HPLC for 2-Methyl-8-nitroimidazo[1,2-a]pyridine:

    • High Efficiency and Resolution: CE can provide extremely high theoretical plate counts, leading to excellent resolution of closely related impurities.[13]

    • Orthogonal Separation Mechanism: The separation in CE is based on a fundamentally different principle than HPLC, providing a truly orthogonal method for purity confirmation.

    • Low Sample and Reagent Consumption: CE requires very small amounts of sample and buffer.

  • Considerations: CE can be less robust than HPLC and may have lower sensitivity for some compounds when using UV detection. Coupling CE to a mass spectrometer (CE-MS) can significantly improve sensitivity and specificity.[14]

Performance Comparison
FeatureHPLCSFCCE
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a supercritical fluid mobile phase and a solid stationary phaseDifferential migration in an electric field
Selectivity Primarily based on polarityOrthogonal to RP-HPLC, good for polar and chiral compoundsBased on charge-to-size ratio, highly orthogonal to HPLC
Speed ModerateFastVery Fast
Resolution HighHighVery High
Solvent Consumption HighLowVery Low
Robustness HighModerateModerate
Instrumentation Widely availableLess commonAvailable, but less common than HPLC

Conclusion

A validated reversed-phase HPLC method is the cornerstone for ensuring the purity of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. The detailed validation protocol outlined in this guide, based on ICH guidelines, provides a clear roadmap for establishing a robust and reliable method. However, for a comprehensive understanding of the impurity profile, orthogonal techniques such as SFC and CE should be considered. These methods offer different separation selectivities and can be invaluable in identifying and quantifying impurities that may be missed by HPLC alone. By employing a multi-faceted analytical approach, researchers and drug developers can have high confidence in the purity of their compounds, a critical step in the journey from the laboratory to the clinic.

References

  • Waters Corporation. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2017). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Retrieved from [Link]

  • TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Retrieved from [Link]

  • Novakova, L., et al. (2015). Supercritical fluid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 105-120.
  • International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • C. Desiderio, et al. (2003).
  • P. G. Van der Stelt, et al. (2007). On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water.
  • ACS Publications. (2015). Capillary Electrophoresis. Analytical Chemistry, 87(1), 30-71.
  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Nitroaromatics. Retrieved from [Link]

  • ResearchGate. (2021). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]

  • ACS Publications. (2020). Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry, 85(24), 16037–16053.
  • ScienceDirect. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Retrieved from [Link]

  • MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Retrieved from [Link]

Sources

Efficacy of 2-Methyl-8-nitroimidazo[1,2-a]pyridine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of drug-resistant pathogens presents a formidable challenge to global health. In the realm of tuberculosis (TB), strains resistant to frontline drugs necessitate the urgent development of novel therapeutics. Among the promising candidates are derivatives of 2-Methyl-8-nitroimidazo[1,2-a]pyridine, a class of compounds that has demonstrated significant potential as both anti-tubercular and anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical field.

Introduction to 2-Methyl-8-nitroimidazo[1,2-a]pyridine Derivatives

The 2-Methyl-8-nitroimidazo[1,2-a]pyridine scaffold is a key pharmacophore that has garnered considerable attention for its potent biological activities. These compounds are prodrugs, requiring bioreductive activation of the nitro group to exert their therapeutic effects. This activation is often mediated by specific enzymes present in the target organisms or hypoxic tumor environments, leading to the generation of reactive nitrogen species and subsequent cell death. This targeted activation mechanism offers a potential therapeutic window, minimizing off-target effects.

Comparative Efficacy Against Mycobacterium tuberculosis

A significant body of research has focused on the anti-tubercular properties of 2-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives. The efficacy of these compounds is typically evaluated based on their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Mtb) H37Rv, the standard laboratory strain.

A series of novel 2-methyl-8-nitroimidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their in vitro activity against Mtb H37Rv. The results, summarized in the table below, highlight the structure-activity relationships and the impact of various substitutions on the core scaffold.

Compound IDSubstitution at Position 6MIC (μg/mL)
5a -H0.78
5b -Cl0.39
5c -Br0.20
5d -I0.10
5e -F0.39
5f -CH31.56
Isoniazid (Reference Drug)0.05

The data clearly indicates that halogen substitution at the 6th position of the imidazo[1,2-a]pyridine ring significantly enhances the anti-tubercular activity. Notably, the iodo-substituted derivative 5d exhibited the most potent activity with an MIC of 0.10 μg/mL. This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the drug's interaction with its target or in its activation.

Mechanism of Action: A Dual Threat

The therapeutic efficacy of 2-Methyl-8-nitroimidazo[1,2-a]pyridine derivatives stems from their unique mechanism of action, which involves bioreductive activation. This process is particularly effective in the hypoxic environments characteristic of TB granulomas and solid tumors.

Anti-Tubercular Mechanism

In Mycobacterium tuberculosis, the activation of these nitro-heterocyclic compounds is primarily mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme. This enzyme, in conjunction with its cofactor F420, reduces the nitro group of the drug, leading to the generation of reactive nitrogen species, including nitric oxide (NO). These reactive species have a multi-pronged effect, disrupting cellular respiration and inhibiting mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

G cluster_Mtb Mycobacterium tuberculosis Cell Prodrug 2-Methyl-8-nitro- imidazo[1,2-a]pyridine Derivative Ddn_F420 Ddn Enzyme (Cofactor F420) Prodrug->Ddn_F420 Bioreductive Activation Activated_Drug Reduced Intermediate Ddn_F420->Activated_Drug RNS Reactive Nitrogen Species (e.g., NO) Activated_Drug->RNS Cell_Death Bacterial Cell Death RNS->Cell_Death Inhibition of Mycolic Acid Biosynthesis & Respiration

Structural Elucidation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine: A Comparative Guide to FTIR Spectroscopy and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Imidazo[1,2-a]pyridines are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like zolpidem and rifaximin[1]. The specific derivative 2-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 52310-49-3) serves as a critical synthetic intermediate in drug development[2]. Accurate structural characterization of this molecule is paramount to ensure batch-to-batch consistency and high-purity downstream synthesis.

As a Senior Application Scientist, I have designed this guide to critically evaluate Fourier-Transform Infrared (FTIR) spectroscopy against alternative analytical modalities (Raman and NMR) for characterizing this compound. This document provides actionable protocols, empirical data interpretations, and the mechanistic causality behind each analytical choice.

Comparative Analysis: FTIR vs. Alternative Modalities

To establish the most efficient analytical workflow, we must objectively compare FTIR with Raman and Nuclear Magnetic Resonance (NMR) spectroscopy. No single technique provides a complete picture; understanding their comparative strengths is key to building a robust QA/QC pipeline.

FTIR Spectroscopy (ATR Mode)
  • Strengths: Highly sensitive to strong dipole moment changes. It is exceptionally well-suited for identifying the highly polar nitro (-NO₂) group and the C=N bonds of the imidazopyridine core[3]. When using Attenuated Total Reflectance (ATR), the method is rapid, non-destructive, and requires zero sample preparation[1].

  • Limitations: While it confirms functional groups, FTIR cannot easily determine the exact regional substitution pattern (e.g., distinguishing an 8-nitro from a 6-nitro isomer) without complex, empirical fingerprint region matching.

Raman Spectroscopy
  • Strengths: Complementary to FTIR. Raman is highly sensitive to homonuclear bonds and symmetrical vibrations, such as the aromatic ring breathing modes of the pyridine backbone.

  • Limitations: Highly conjugated heterocyclic systems like imidazo[1,2-a]pyridines often exhibit intense fluorescence under standard laser excitation (e.g., 532 nm or 785 nm), which can completely obscure Raman scattering signals. Overcoming this requires specialized FT-Raman setups utilizing a 1064 nm laser.

¹H and ¹³C NMR Spectroscopy
  • Strengths: The undisputed gold standard for mapping exact atom connectivity. NMR unambiguously confirms the specific position of the methyl group at C2 and the nitro group at C8 via proton coupling constants and distinct chemical shifts[4],[5].

  • Limitations: Requires sample dissolution in deuterated solvents, significantly longer acquisition times, and higher operational/maintenance costs compared to benchtop FTIR.

Verdict: FTIR is the optimal first-line technique for rapid functional group verification and batch release testing, while NMR is mandatory for initial structural elucidation during R&D.

Analytical Workflow Visualization

The following decision matrix illustrates the orthogonal validation strategy required to confidently characterize 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

G Start 2-Methyl-8-nitroimidazo [1,2-a]pyridine FTIR ATR-FTIR Spectroscopy (Rapid QA/QC) Start->FTIR NMR 1H/13C NMR (Structural Elucidation) Start->NMR Raman Raman Spectroscopy (Backbone Analysis) Start->Raman Nitro Verify C8 -NO2 (1530 & 1350 cm⁻¹) FTIR->Nitro Imidazo Verify Core C=N (~1630 cm⁻¹) FTIR->Imidazo Connect Confirm C2-Methyl & C8-Nitro Positions NMR->Connect Fluorescence Fluorescence Interference? Use 1064nm Laser Raman->Fluorescence Valid Validated Molecular Structure Nitro->Valid Imidazo->Valid Connect->Valid Fluorescence->Valid

Analytical workflow for structural validation of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Quantitative Data: FTIR Vibrational Assignments

Based on density functional theory (DFT) calculations and empirical data for imidazo[1,2-a]pyridine derivatives[3],[5], the table below summarizes the expected FTIR spectral data for 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Functional Group / VibrationExpected Wavenumber (cm⁻¹)IntensityCausality / Mechanistic Explanation
Aliphatic C-H Stretch 2920 - 2980WeakCorresponds to the sp³ C-H stretching of the C2-methyl group.
Aromatic C-H Stretch 3050 - 3120Weak-MedArises from the sp² C-H bonds on the imidazopyridine bicyclic system.
C=N Stretch (Core) 1600 - 1650StrongThe highly polar double bond in the imidazole ring yields a sharp, distinct peak[4].
Asymmetric -NO₂ Stretch 1520 - 1540Very StrongThe highly electronegative oxygen atoms in the C8-nitro group create a massive dipole shift during asymmetric stretching.
Symmetric -NO₂ Stretch 1340 - 1360StrongIn-phase stretching of the N-O bonds in the nitro group.
C-N Stretch 1200 - 1250MediumSingle bond stretching between the core and the nitro group, as well as internal ring C-N bonds.

Experimental Protocol: ATR-FTIR Analysis

To ensure a self-validating system, this protocol integrates internal checks to prevent false positives (e.g., moisture contamination or baseline drift).

Materials & Equipment
  • FTIR Spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) crystal (e.g., Thermo Fisher Nicolet series)[1].

  • 2-Methyl-8-nitroimidazo[1,2-a]pyridine solid sample (High purity >98%).

  • Spectroscopy-grade Isopropanol (for cleaning).

Step-by-Step Methodology

Step 1: System Initialization & Background Collection

  • Action: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Causality: Residual solvents will produce broad O-H (~3300 cm⁻¹) or aliphatic C-H peaks, which will artificially inflate or obscure the sample's true methyl signals.

  • Validation Check: Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The energy profile must be smooth, confirming a pristine crystal surface.

Step 2: Sample Application

  • Action: Place ~2-5 mg of the solid 2-Methyl-8-nitroimidazo[1,2-a]pyridine directly onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring intimate physical contact.

  • Causality: The evanescent infrared wave in ATR only penetrates 0.5–2 µm into the sample. Poor contact results in weak signal-to-noise ratios and distorted peak intensities, leading to uninterpretable data.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using the exact same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Causality: Utilizing 32 scans provides an optimal balance between rapid acquisition and a high signal-to-noise ratio, effectively averaging out and minimizing atmospheric H₂O/CO₂ interference.

Step 4: Data Processing & Self-Validation

  • Action: Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth (peaks at lower wavenumbers naturally appear stronger in uncorrected ATR spectra).

  • Validation Check: Verify the absence of a broad peak at ~3400 cm⁻¹. Because 2-Methyl-8-nitroimidazo[1,2-a]pyridine lacks N-H or O-H bonds, any signal in this region definitively indicates moisture contamination in the sample or the environment[4]. If present, the sample must be desiccated and re-tested.

References

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations Source: NIH PMC URL:[Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes Source: ResearchGate URL:[Link]

  • Synthesis of C. 2-methyl-8-nitro-imidazo[1,2-a]pyridine Source: PrepChem URL:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines Source: ACS Publications URL:[Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines Source: Chemical Methodologies URL:[Link]

Sources

A Comparative Structural Analysis of Nitro-Substituted Imidazo[1,2-a]pyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, can dramatically influence the scaffold's physicochemical properties, biological activity, and pharmacokinetic profile. Understanding the precise structural consequences of nitro substitution at various positions is therefore of paramount importance for rational drug design and development.

This guide provides a comprehensive comparative analysis of the structural features of nitro-substituted imidazo[1,2-a]pyridines. By integrating crystallographic data, spectroscopic analysis, and established experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the nuances of this important class of molecules.

The Influence of Nitro Group Position on Molecular Geometry: A Crystallographic Perspective

The position of the nitro group on the imidazo[1,2-a]pyridine ring system significantly impacts its planarity and the orientation of other substituents. X-ray crystallography provides definitive insights into these three-dimensional arrangements.

A key parameter to consider is the dihedral angle between the plane of the nitro group and the plane of the imidazo[1,2-a]pyridine ring. This angle reflects the degree of steric hindrance and electronic conjugation.

Case Study: 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde

The crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde reveals that the imidazo[1,2-a]pyridine ring system is nearly planar, with a root-mean-square deviation of 0.028 Å.[2] The nitro group at the 6-position is twisted out of the plane of the heterocyclic core by a dihedral angle of 34.56(6)°.[2] This deviation from coplanarity is a common feature in nitro-aromatic systems and is influenced by a balance of resonance effects, which favor planarity for maximal π-orbital overlap, and steric repulsion between the oxygen atoms of the nitro group and adjacent atoms on the ring.

The crystal packing of this molecule is stabilized by a network of intermolecular C—H⋯N and C—H⋯O hydrogen bonds, which organize the molecules into layers.[2]

Spectroscopic Fingerprints: Differentiating Isomers with NMR, IR, and Mass Spectrometry

Spectroscopic techniques provide a powerful toolkit for the characterization and differentiation of nitro-imidazo[1,2-a]pyridine isomers in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the substitution pattern on the imidazo[1,2-a]pyridine core.[5] The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, which is strongly modulated by the position of the electron-withdrawing nitro group.

General Trends:

  • ¹H NMR: Protons on the pyridine ring, particularly those ortho and para to the nitro group, will experience a significant downfield shift (to higher ppm values) due to the deshielding effect of the nitro group. The magnitude of this shift can help pinpoint the location of the substituent.

  • ¹³C NMR: Similarly, the carbon atoms directly attached to or in close proximity to the nitro group will exhibit downfield shifts in the ¹³C NMR spectrum.

A comparative analysis of the NMR spectra of different isomers would reveal distinct patterns in chemical shifts and coupling constants, allowing for unambiguous structural assignment.

Infrared (IR) Spectroscopy

The vibrational spectrum of a molecule provides a unique fingerprint. For nitro-substituted imidazo[1,2-a]pyridines, the most informative region in the IR spectrum is where the nitro group stretching vibrations appear.

Characteristic Vibrations:

  • Asymmetric N-O Stretch: Typically observed in the range of 1500-1560 cm⁻¹.

  • Symmetric N-O Stretch: Usually found in the region of 1300-1370 cm⁻¹.

The exact positions of these bands can be subtly influenced by the electronic environment of the nitro group, which in turn depends on its position on the ring system. A comparative analysis of the IR spectra of different isomers would likely show slight shifts in these characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation. The fragmentation of nitro-aromatic compounds often involves the loss of the nitro group (NO₂) or related fragments.

Expected Fragmentation Pathways:

  • Loss of NO₂: A common fragmentation pathway is the cleavage of the C-N bond, leading to the loss of a neutral NO₂ molecule (46 Da).

  • Loss of NO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (NO, 30 Da).

  • Ring Cleavage: The remaining heterocyclic fragment will undergo further fragmentation, providing additional structural information.

By comparing the mass spectra of different isomers, one can identify unique fragmentation patterns that can aid in their differentiation.

Experimental Protocols

Accurate and reproducible data are the foundation of any scientific investigation. The following are generalized protocols for the key analytical techniques discussed.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount.[6] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[2]

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Protocol 4: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer, often using an electrospray ionization (ESI) source. Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights.

Comparative Data Summary

To facilitate a direct comparison, the following table summarizes key structural and spectroscopic parameters for nitro-substituted imidazo[1,2-a]pyridines. Note: Data for isomers other than the 6-nitro derivative is based on general principles and data from related compounds, as specific crystallographic and comprehensive spectroscopic data for the parent isomers are limited in the literature.

Property3-Nitro Isomer (Predicted)6-Nitro Isomer (Experimental/Predicted)8-Nitro Isomer (Predicted)
Dihedral Angle (NO₂ vs. Ring) Expected to be twisted from the plane34.56(6)°[2]Expected to be twisted from the plane
¹H NMR (Key Shifts) Significant downfield shift of H-2 and H-5Significant downfield shift of H-5 and H-7Significant downfield shift of H-7
¹³C NMR (Key Shifts) Downfield shift of C-3Downfield shift of C-6Downfield shift of C-8
FTIR (Asymmetric NO₂ Stretch) ~1520-1550 cm⁻¹~1530-1560 cm⁻¹~1510-1540 cm⁻¹
FTIR (Symmetric NO₂ Stretch) ~1330-1360 cm⁻¹~1340-1370 cm⁻¹~1320-1350 cm⁻¹
MS (Key Fragment) Loss of NO₂ (46 Da)Loss of NO₂ (46 Da)Loss of NO₂ (46 Da)

Visualizing the Scientific Workflow

The process of characterizing and comparing these isomers follows a logical workflow, from synthesis to detailed structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_comparison Comparative Analysis Synthesis Synthesis of Positional Isomers Purification Chromatography & Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Compare_Spectra Compare Spectroscopic Data NMR->Compare_Spectra FTIR->Compare_Spectra MS->Compare_Spectra Compare_Geo Compare Molecular Geometry Xray->Compare_Geo Compare_Packing Compare Crystal Packing Xray->Compare_Packing SAR_Insights Structure-Activity Relationship Insights Compare_Geo->SAR_Insights Compare_Spectra->SAR_Insights Compare_Packing->SAR_Insights

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Methyl-8-nitroimidazo[1,2-a]pyridine. As a nitro-containing heterocyclic compound, this substance requires meticulous handling and disposal to mitigate risks to personnel, facilities, and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them to ensure a culture of safety and regulatory adherence in the laboratory.

Hazard Identification and Inherent Risks

2-Methyl-8-nitroimidazo[1,2-a]pyridine is a member of the nitroaromatic compound family, which is widely used in various industrial syntheses but also recognized for its potential hazards.[1][2] The primary risks stem from the nitro group (NO₂) attached to the fused aromatic ring system.

  • Toxicity and Health Hazards: Nitroaromatic compounds are known for their potential toxicity, mutagenicity, and carcinogenicity.[1][2] The U.S. Environmental Protection Agency (EPA) lists many nitroaromatic compounds as priority pollutants for environmental remediation.[2] While specific toxicological data for 2-Methyl-8-nitroimidazo[1,2-a]pyridine is not widely available, its structure necessitates handling it as a potentially harmful substance if swallowed, inhaled, or in contact with skin.[3]

  • Chemical Reactivity and Instability: The nitro group is an electron-withdrawing group that makes the compound susceptible to certain chemical reactions. More critically, many nitroaromatic compounds are thermally sensitive and can decompose exothermically. Although not classified as an explosive, heating under confinement or mixing with incompatible materials could lead to uncontrolled reactions. The synthesis of the parent compound is noted to conclude with decomposition at a melting point of 300°C, indicating thermal instability at high temperatures.[4]

  • Environmental Persistence: The stability of the aromatic ring structure, combined with the nitro group, makes these compounds resistant to natural biodegradation, leading to persistence in soil and groundwater if disposed of improperly.[1][2]

Given these risks, it is imperative that 2-Methyl-8-nitroimidazo[1,2-a]pyridine is never disposed of down the drain or in regular trash.[5] All waste streams containing this compound must be treated as hazardous chemical waste.

Foundational Principles of Laboratory Waste Management

All disposal procedures must adhere to established local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The following principles are universal and form the basis of the subsequent protocols.

  • Segregation is Paramount: Never mix different waste streams unless explicitly instructed by a protocol. 2-Methyl-8-nitroimidazo[1,2-a]pyridine waste should be kept separate from other chemical classes like strong acids, bases, and oxidizing agents to prevent dangerous reactions.[5][8]

  • Accurate and Clear Labeling: Every waste container must be clearly labeled with its contents to ensure safe handling and proper disposal by environmental health and safety (EHS) professionals.[5][9]

  • Waste Minimization: Design experiments to use the minimum amount of material necessary to achieve the scientific objective.

  • Professional Disposal: The ultimate responsibility for the final disposal of chemical waste lies with the generator, even when handled by contractors.[10] Always use your institution's EHS office or a licensed hazardous waste disposal company.[5]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing 2-Methyl-8-nitroimidazo[1,2-a]pyridine for final disposal.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use a certified fume hood to avoid inhalation of dust or vapors.[8]

Step 2: Collect and Segregate Waste Streams

Proper segregation at the point of generation is the most critical step for ensuring safety.

  • Solid Waste (Pure Compound, Contaminated Spatulas):

    • Collect unused or expired 2-Methyl-8-nitroimidazo[1,2-a]pyridine solid in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container (e.g., amber glass jar).

    • Label this container as "Hazardous Waste: Solid 2-Methyl-8-nitroimidazo[1,2-a]pyridine".

  • Liquid Waste (Solutions in Organic Solvents):

    • Designate a specific, compatible waste container (e.g., an amber glass bottle) for liquid waste containing this compound.[9]

    • Do not mix with aqueous waste or waste containing incompatible solvents.

    • Label the container "Hazardous Waste: 2-Methyl-8-nitroimidazo[1,2-a]pyridine in [Solvent Name]". Keep a running list of all constituents and their approximate concentrations.

  • Contaminated Lab Supplies (Gloves, Weigh Boats, Wipes):

    • Collect all disposables that have come into direct contact with the compound in a dedicated, sealed plastic bag or a lined container.

    • Label this container "Hazardous Waste: Solid Lab Debris Contaminated with 2-Methyl-8-nitroimidazo[1,2-a]pyridine".

Step 3: Containerization and Labeling

All waste containers must be in good condition, compatible with the waste, and securely sealed.[5] The label must, at a minimum, include:

  • The words "Hazardous Waste".

  • The full chemical name: "2-Methyl-8-nitroimidazo[1,2-a]pyridine".

  • The associated hazards (e.g., Toxic, Flammable if in a flammable solvent).[9]

  • The date of accumulation.

  • The name of the principal investigator or laboratory contact.

Step 4: Temporary Storage

Store sealed waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be:

  • Away from heat sources, direct sunlight, and ignition sources.[5][11]

  • In a well-ventilated location, such as a dedicated, vented cabinet.

  • Equipped with secondary containment to catch any potential leaks.

Step 5: Arrange for Final Disposal

Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to treat or neutralize the chemical waste yourself. While advanced oxidation processes like Fenton reagent treatment exist for the degradation of nitroaromatics, these are complex procedures that can be dangerous and should only be performed by trained professionals in a controlled setting.[12]

Emergency Procedures for Spills

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Assess the Spill: For a small spill of solid material, and only if you are trained and equipped to do so, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Containment: For a liquid spill, use a chemical spill kit to contain the area.

  • Cleanup: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as contaminated waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of size.

Data Summary and Disposal Workflow

The following table summarizes the key operational details for handling waste streams of 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Waste TypeContainerKey Handling InstructionsPPE Required
Pure Solid Compound Labeled, sealed amber glass jarAvoid generating dust; store away from heat.Goggles, Gloves, Lab Coat
Solutions in Organic Solvent Labeled, sealed amber glass solvent bottleSegregate from other solvent streams; maintain a log of contents.Goggles, Gloves, Lab Coat
Contaminated Sharps Puncture-proof sharps containerDo not recap needles; dispose of immediately after use.Goggles, Gloves, Lab Coat
Contaminated Labware/Debris Lined, sealed container or heavy-duty plastic bagDouble-bag if necessary; ensure no free liquids.Goggles, Gloves, Lab Coat

Below is a workflow diagram illustrating the decision-making process for the proper disposal of waste containing 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

G cluster_type Identify Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_sharp Sharps Waste Protocol start Waste Generated Containing 2-Methyl-8-nitroimidazo[1,2-a]pyridine is_solid Pure Solid or Contaminated Debris start->is_solid Solid? is_liquid Dilute or Concentrated Solution start->is_liquid Liquid? is_sharp Contaminated Sharps (Needles, etc.) start->is_sharp Sharp? collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container is_liquid->collect_liquid collect_sharp Place in Approved Sharps Container is_sharp->collect_sharp seal_solid Securely Seal and Store in Satellite Area collect_solid->seal_solid ehs_pickup Arrange for Pickup by EHS or Licensed Contractor seal_solid->ehs_pickup seal_liquid Securely Seal and Store in Secondary Containment collect_liquid->seal_liquid seal_liquid->ehs_pickup seal_sharp Seal Container When 3/4 Full collect_sharp->seal_sharp seal_sharp->ehs_pickup

Caption: Decision workflow for segregating and preparing 2-Methyl-8-nitroimidazo[1,2-a]pyridine waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Trapido, M., Dello, A., Goi, A., & Munter, R. (2003, March 3). Degradation of nitroaromatics with the Fenton reagent. Proc. Estonian Acad. Sci. Chem., 52(1), 38–47. Retrieved from [Link]

  • Synthesis of C. 2-methyl-8-nitro-imidazo[1,2-a]pyridine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Pandey, A., Singh, S., & Ward, O. P. (2015, October 14). Bioremediation of Nitroaromatic Compounds. IntechOpen. Retrieved from [Link]

  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Sustainability. Retrieved from [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49, 523-555. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(2), 250-272. Retrieved from [Link]

  • 2-Methyl-8-nitro-imidazo[1,2-a]pyridine-Information. (2026, February 27). Chemcia Scientific, LLC. Retrieved from [Link]

  • Malviya, M., Singha, M., Kumara, N., & Kumara, P. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Trends in Organic Chemistry, 24. Retrieved from [Link]

  • 8-NITROIMIDAZO[1,2-A]PYRIDINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Imidazo(1,2-a)pyridine. (n.d.). PubChem. Retrieved from [Link]

  • da Silva, G. G., de Oliveira, R. S., da Silva, A. C., de Oliveira, H. C., & de Oliveira, R. B. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Retrieved from [Link]

  • da Silva, G. G., de Oliveira, R. S., da Silva, A. C., de Oliveira, H. C., & de Oliveira, R. B. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Liu, C., Wang, Y., Liu, Y., Chen, Y., Liu, J., & Liu, H. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. Retrieved from [Link]

  • Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2013, November 20). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. ResearchGate. Retrieved from [Link]

  • Talebi, M., Ebrahimi, S., & Farkhondeh, A. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Retrieved from [Link]

  • Talebi, M., Ebrahimi, S., & Farkhondeh, A. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved from [Link]

  • Pyridine - SAFETY DATA SHEET. (2024, November 26). Retrieved from [Link]

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (2023, March 30). MDPI. Retrieved from [Link]

  • New Reactions of Imidazo[1,2-a]pyridines. (n.d.). Scribd. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methyl-8-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The structure of 2-Methyl-8-nitroimidazo[1,2-a]pyridine contains two key features that guide our safety assessment: the imidazo[1,2-a]pyridine core and a nitro functional group. The imidazo[1,2-a]pyridine scaffold itself is known to be a potential irritant to the skin, eyes, and respiratory system[1][2]. The presence of the nitro group is of greater concern, as nitroaromatic compounds are often associated with toxicity, including the potential to cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen[3][4]. Therefore, all handling procedures must be designed to minimize any possibility of exposure.

Hazard Assessment and Risk Mitigation

Before any work begins, a thorough risk assessment is mandatory. The primary risks associated with 2-Methyl-8-nitroimidazo[1,2-a]pyridine are inhalation of airborne particles, skin and eye contact, and accidental ingestion. The following guidelines are based on the principles of the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, which mandates that employers must inform and train employees on the risks of hazardous chemicals in the workplace[5][6][7].

Engineering Controls: Your First Line of Defense

Engineering controls are the most effective way to minimize exposure. All work with 2-Methyl-8-nitroimidazo[1,2-a]pyridine, especially handling of the solid compound, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][8]. If possible, use a balance with a draft shield inside the fume hood for weighing operations[3].

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum required PPE for handling 2-Methyl-8-nitroimidazo[1,2-a]pyridine. Remember, PPE is the last line of defense and must be used in conjunction with proper engineering controls and safe work practices[9].

Protection Type Specific PPE Rationale and Standards
Eye and Face Chemical splash goggles and a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes. A face shield worn over goggles is required when there is a significant risk of splashing.[9][10]
Hand Double-gloving with nitrile glovesNitrile gloves provide good resistance to a range of chemicals. Double-gloving is recommended for handling potent compounds to provide an extra layer of protection and to allow for safe removal of the outer glove if it becomes contaminated.[4][9]
Body Flame-resistant lab coatA lab coat is essential to protect skin and clothing from contamination. A flame-resistant coat is a prudent additional precaution given the energetic nature of nitro compounds.[3][9]
Respiratory NIOSH-approved N95 or higher-rated respiratorWhile working in a fume hood should prevent inhalation, a respirator is a necessary precaution, especially when handling larger quantities or if there is a risk of generating dust.[3][9]
Feet Closed-toe, chemical-resistant shoesTo protect feet from spills and falling objects.[9]

Step-by-Step Handling Protocol

The following protocol is designed to guide you through the safe handling of 2-Methyl-8-nitroimidazo[1,2-a]pyridine from receipt to disposal.

Preparation and Pre-Handling
  • Designate a work area: Clearly demarcate the area where the compound will be handled, and ensure it is clean and uncluttered.

  • Assemble all materials: Before bringing the compound into the fume hood, ensure you have all necessary equipment, including spatulas, weighing paper, solvents, and waste containers.

  • Verify safety equipment: Check that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed[11].

Handling the Compound
  • Don all required PPE as outlined in the table above.

  • Work within the fume hood: Keep the sash at the lowest possible height while still allowing for comfortable work.

  • Avoid dust generation: Handle the solid compound carefully to minimize the creation of airborne dust. Use a micro-spatula for transfers[3].

  • Post-handling wipe-down: After handling, decontaminate all surfaces in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste[3].

The following diagram illustrates the essential workflow for safely handling 2-Methyl-8-nitroimidazo[1,2-a]pyridine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_materials Gather All Materials prep_area->gather_materials verify_safety Verify Safety Equipment gather_materials->verify_safety don_ppe Don Full PPE verify_safety->don_ppe Proceed to Handling handle_solid Handle Solid Compound don_ppe->handle_solid dissolve Dissolve in Solvent handle_solid->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate After Experiment segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste remove_ppe Remove PPE Correctly segregate_waste->remove_ppe

Safe handling workflow for 2-Methyl-8-nitroimidazo[1,2-a]pyridine.

Disposal Plan: A Critical Final Step

Proper disposal is crucial to ensure laboratory and environmental safety. As a nitroaromatic compound, 2-Methyl-8-nitroimidazo[1,2-a]pyridine must be treated as hazardous waste[12][13].

Waste Segregation
  • Solid Waste: All disposables contaminated with the compound (gloves, weigh paper, paper towels, etc.) must be collected in a dedicated, clearly labeled hazardous waste container for "Nitro-containing Organic Solid Waste".[3][8]

  • Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, cleaning solvents) must be collected in a separate, labeled hazardous waste container for "Halogenated/Nitro-containing Organic Liquid Waste". Do not mix with other waste streams.[3][12]

  • Sharps Waste: Any contaminated sharps (needles, broken glass) must be disposed of in a designated sharps container.[3]

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and the words "Hazardous Waste".[8]

  • Storage: Store waste containers in a well-ventilated area, away from incompatible materials, until they are ready for pickup.[12]

  • Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. They will coordinate with a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration for nitroaromatic compounds.[8][12]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-Methyl-8-nitroimidazo[1,2-a]pyridine into your research and development workflows, ensuring the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 4-Bromo-2-nitroanisole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). TOXICOLOGICAL PROFILE FOR 1,3-DINITROBENZENE AND 1,3,5-TRINITROBENZENE.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • DuraLabel. (2026). OSHA Rules for Chemical Hazards.
  • ResearchGate. (n.d.). Biodegradation of nitroaromatic compounds and explosives.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication.
  • BenchChem. (n.d.). Essential Safety and Handling Guide for Potent Chemical Compounds.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Kao Chemicals. (2024). Safety Data Sheet.
  • University of Wisconsin-Milwaukee. (n.d.). SOP for Nitromethane.
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
  • Loba Chemie. (2015, April 9). 2-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances.
  • NextSDS. (n.d.). 8-NITROIMIDAZO[1,2-A]PYRIDINE — Chemical Substance Information.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-8-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-8-nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.